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Core Science & Biosynthesis

Foundational

Electronic & Pharmacological Profiling: 7-Fluoroquinolin-2-one Scaffold

This technical guide details the electronic, synthetic, and pharmacological implications of 7-fluoro substitution on the quinolin-2-one (carbostyril) scaffold. The Electronic Matrix: Inductive vs.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic, synthetic, and pharmacological implications of 7-fluoro substitution on the quinolin-2-one (carbostyril) scaffold.

The Electronic Matrix: Inductive vs. Mesomeric Conflict

The 7-fluoroquinolin-2-one scaffold represents a classic study in the "Fluorine Effect" within medicinal chemistry. The introduction of a fluorine atom at the C7 position creates a unique electronic environment defined by the conflict between high electronegativity (


) and lone-pair donation.
Electronic Vector Analysis

At the C7 position, the fluorine atom exerts two opposing effects on the heterocyclic core:

  • Inductive Withdrawal (-I): Fluorine strongly pulls electron density through the

    
    -framework. Since C7 is meta to the carbonyl (C2) and para to the lactam nitrogen (N1), this withdrawal significantly reduces the electron density of the benzene ring, deactivating it toward electrophilic aromatic substitution (EAS).
    
  • Mesomeric Donation (+M): The lone pairs on fluorine can donate into the

    
    -system. However, in the quinolin-2-one system, this overlap is imperfect due to the orbital mismatch between 
    
    
    
    and
    
    
    .

Net Effect: The -I effect dominates, resulting in a net deactivation of the ring system. However, the +M effect provides localized electron density increases at C6 and C8, directing any potential metabolic or electrophilic attack to these positions.

Impact on Physicochemical Properties

The 7-F substitution alters the acidity of the lactam functionality (N1-H).

PropertyUnsubstituted Quinolin-2-one7-Fluoroquinolin-2-oneMechanistic Driver
Lactam pKa ~11.8~10.9 - 11.2-I effect stabilizes the N-anion conjugate base.
LogP (Lipophilicity) 1.321.58Fluorine is more lipophilic than Hydrogen; C-F bond is non-polarizable.
Dipole Moment 4.2 D~5.6 DVector addition of C-F dipole to the lactam dipole.
C7 NMR Shift (

)
122.5 ppm~164 ppm (

Hz)
Deshielding due to direct F attachment.
Electronic Pathway Diagram

The following diagram maps the electronic influence of the 7-F substituent on the scaffold's reactivity.

ElectronicEffects cluster_legend Effect Key F7 7-Fluoro Substituent Ring Quinolin-2-one Core F7->Ring Inductive Withdrawal (-I) C6_C8 C6 / C8 Positions F7->C6_C8 Resonance Donation (+M) Metab Metabolic Stability F7->Metab Blocks C7-Hydroxylation N1 Lactam Nitrogen (N1) Ring->N1 Electron Density Pull N1->Metab Increased Acidity (Lower pKa) key1 Red Arrow: Deactivation/Blocking key2 Green Arrow: Activation/Donation

Caption: Electronic influence map showing the dual nature of 7-F substitution: Inductive deactivation of the core vs. resonance activation of ortho-positions, culminating in metabolic blockade.

Synthetic Architecture: The Modified Knorr Route

Synthesizing 7-fluoroquinolin-2-one requires navigating the directing effects of the fluorine atom on the precursor aniline. The most robust protocol is the Intramolecular Friedel-Crafts Cyclization of cinnamanilides.

Retrosynthetic Logic
  • Target: 7-Fluoroquinolin-2-one.

  • Disconnection: N1-C2 (Amide bond) and C4-C4a (Ring closure).

  • Precursors: 3-Fluoroaniline + Cinnamoyl Chloride (or Malonic acid derivatives).

  • Regioselectivity Challenge: 3-Fluoroaniline has two ortho positions. Cyclization can occur at C2 (giving 7-fluoro) or C6 (giving 5-fluoro). Due to steric hindrance and the directing effect of Fluorine, the 7-fluoro isomer is kinetically favored (approx. 80:20 ratio), but separation is required.

Validated Protocol: Acid-Mediated Cyclization

Reagents: 3-Fluoroaniline, Cinnamoyl Chloride, Aluminum Chloride (


), Chlorobenzene.

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 3-fluoroaniline (10 mmol) in dry DCM (20 mL) with Pyridine (12 mmol).

    • Add Cinnamoyl chloride (10 mmol) dropwise at 0°C.

    • Stir for 2 hours at RT. Wash with 1N HCl, brine, dry over

      
      .
      
    • Yield: N-(3-fluorophenyl)cinnamamide (Intermediate A).

  • Cyclization (The Critical Step):

    • Mix Intermediate A (5 mmol) with

      
       (15 mmol) in Chlorobenzene (10 mL).
      
    • Heat: Reflux at 120°C for 4 hours. Note: Evolution of HCl gas indicates reaction progress.

    • Quench: Pour mixture onto crushed ice/HCl.

  • Oxidative Cleavage (if using Cinnamoyl):

    • Note: This route yields the dihydro-quinolinone or substituted quinolinone depending on the cinnamoyl derivative. For the pure quinolin-2-one parent, 3,3-dimethoxypropionyl chloride is a superior acylating agent, followed by acid-catalyzed cyclization.

Alternative High-Yield Route (Gould-Jacobs Variation): Uses Diethyl ethoxymethylenemalonate (EMME) .

  • Condense 3-fluoroaniline + EMME

    
     Enamine (140°C, neat).
    
  • Cyclize in Diphenyl ether (250°C)

    
     7-Fluoro-4-hydroxyquinoline.
    
  • Conversion to 2-one: Requires specific tautomer trapping or reduction-oxidation sequences, making the Knorr route preferred for 2-ones.

Synthesis Start 3-Fluoroaniline Inter Amide Intermediate Start->Inter Reagent Cinnamoyl Chloride (or 3,3-dimethoxypropionyl Cl) Reagent->Inter Cyclize AlCl3 / 120°C (Friedel-Crafts) Inter->Cyclize Product 7-Fluoroquinolin-2-one (Major Isomer) Cyclize->Product Steric Preference Byprod 5-Fluoro Isomer (Minor) Cyclize->Byprod ~20%

Caption: Synthetic workflow for 7-fluoroquinolin-2-one via the Modified Knorr Cyclization, highlighting the regioselective preference for the 7-position.

Pharmacological Implications: The "Metabolic Shield"

Blocking CYP450 Hydroxylation

In unsubstituted quinolin-2-ones, the C7 position is a "metabolic soft spot." Hepatic enzymes (specifically CYP2A6 and CYP3A4) rapidly hydroxylate this position to form 7-hydroxyquinolin-2-one, which is then glucuronidated and excreted.

  • Mechanism: The C-H bond energy is ~98 kcal/mol. The C-F bond energy is ~116 kcal/mol.

  • Result: Replacing H with F at C7 renders the site impervious to oxidative attack. This significantly extends the biological half-life (

    
    )  of the molecule.
    
Bioisosteric Applications

The 7-fluoroquinolin-2-one scaffold is frequently utilized as a bioisostere in two primary drug classes:

  • Aldose Reductase Inhibitors (ARIs): Used in diabetic complications. The 7-F analog mimics the polar/hydrophobic balance of the hydantoin ring found in Sorbinil, improving membrane permeability (CNS penetration) due to higher lipophilicity.

  • Anticancer (EGFR Inhibitors): Quinolin-2-ones are isosteres of Quinazolines (e.g., Gefitinib). The 7-F substitution mimics the electron-withdrawing nature of the 7-methoxy/ethoxy groups found in approved drugs but with a smaller steric footprint, allowing tighter binding in the ATP pocket.

Safety Note: Mutagenicity Risks

While 3-fluoro substitution is generally safe, research indicates that 7-fluoro substitution can enhance mutagenicity in certain quinoline derivatives (tested in S. typhimurium TA100). This is likely due to the specific electronic activation of the C4-C5 region, facilitating intercalation into DNA or formation of reactive epoxides at the 5,6-position (which is electronically enriched by the 7-F resonance effect). Mandatory Ames testing is required for any new NCE containing this scaffold.

References

  • Electronic Effects & NMR: Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. Link

  • Metabolic Stability: Foti, R. S., et al. (2011). Comparative study of the affinity and metabolism of quinoline derivatives by cytochrome P450 3A4. Drug Metabolism and Disposition. Link

  • Synthesis (Knorr Variation): Jeganmohan, M., et al. (2014). Ruthenium-catalyzed synthesis of quinolin-2(1H)-ones. Organic Letters. Link

  • Mutagenicity Profile: Kato, T., et al. (1999).[1] Effects of oligofluorine substitution on the mutagenicity of quinoline. Mutation Research/Genetic Toxicology. Link

  • Pharmacological Application: Roy, B. G., et al. (2021). Visible light-mediated synthesis of halogen-substituted quinolin-2(1H)-ones. Journal of Organic Chemistry. Link

Sources

Exploratory

The 7-Fluoroquinolin-2(1H)-one Scaffold: A Strategic Overview

An In-depth Technical Guide to 7-Fluoroquinolin-2(1H)-one Derivatives Executive Summary The quinolin-2(1H)-one framework is recognized in medicinal chemistry as a "privileged scaffold" due to the diverse pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Fluoroquinolin-2(1H)-one Derivatives

Executive Summary

The quinolin-2(1H)-one framework is recognized in medicinal chemistry as a "privileged scaffold" due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The introduction of a fluorine atom, particularly at the 7-position, critically modulates the molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and overall therapeutic potential. This guide offers a comprehensive review of 7-fluoroquinolin-2(1H)-one derivatives, synthesizing current knowledge on their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas. We delve into their roles as anticancer, neuroprotective, and antimicrobial agents, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively explored for new drug development.[1] The quinolin-2(1H)-one core, an isostere of coumarin, is present in numerous natural products and synthetic molecules, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]

The strategic placement of a fluorine atom at the 7-position of the quinoline ring is a key design element in modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with biological targets, enhancing binding potency.

  • Modulated Lipophilicity: A fluorine substituent can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

This guide focuses specifically on derivatives of the 7-fluoroquinolin-2(1H)-one scaffold, highlighting its emergence as a promising platform for developing next-generation therapeutics.

Synthetic Strategies and Methodologies

The synthesis of quinolin-2(1H)-one derivatives can be achieved through various established organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic ring. A common and effective approach involves the intramolecular cyclization of precursor molecules.

A generalized workflow for the synthesis of substituted quinolin-2(1H)-one derivatives often begins with the coupling of anilines with appropriate reagents to form an intermediate that can undergo cyclization. For instance, anilines can be coupled with cinnamoyl chloride to form cinnamanilides, which then undergo cycloelimination to yield the quinolin-2(1H)-one core.[4]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Further Derivatization (Optional) A Substituted Aniline C N-Aryl Cinnamide Intermediate A->C Coupling Reaction B Cinnamoyl Chloride Derivative B->C D 7-Fluoroquinolin-2(1H)-one Core C->D Lewis Acid (e.g., AlCl3) or Superacid (e.g., TfOH) E Final Derivative D->E Alkylation, Coupling, etc. 7-Fluoroquinolin-2(1H)-one\nDerivative 7-Fluoroquinolin-2(1H)-one Derivative EGFR/HER-2 EGFR/HER-2 7-Fluoroquinolin-2(1H)-one\nDerivative->EGFR/HER-2 Inhibits Bcl-2 Bcl-2 7-Fluoroquinolin-2(1H)-one\nDerivative->Bcl-2 Downregulates Bax Bax 7-Fluoroquinolin-2(1H)-one\nDerivative->Bax Upregulates Cell Cycle\nProgression Cell Cycle Progression 7-Fluoroquinolin-2(1H)-one\nDerivative->Cell Cycle\nProgression Inhibits Caspases Caspases Bcl-2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces G0/G1 Arrest G0/G1 Arrest Cell Cycle\nProgression->G0/G1 Arrest

Sources

Foundational

Difference between 7-fluoro-1-methylquinolin-2(1H)-one and quinoline isomers

This guide details the structural, synthetic, and functional distinctions between 7-fluoro-1-methylquinolin-2(1H)-one and its associated quinoline isomers. It is designed for medicinal chemists and process scientists opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between 7-fluoro-1-methylquinolin-2(1H)-one and its associated quinoline isomers. It is designed for medicinal chemists and process scientists optimizing the synthesis and purity of this specific scaffold.

Executive Summary

7-fluoro-1-methylquinolin-2(1H)-one (CAS: Variable depending on specific salt/purity, often associated with 1150271-23-0 derivatives) is a functionalized quinolone scaffold, distinct from fully aromatic quinoline isomers.

The core distinction lies in the lactam (cyclic amide) functionality at the C2 position, which breaks the full aromaticity of the pyridine ring found in standard quinolines. In drug development, this molecule is frequently encountered as a stable pharmacophore in tyrosine kinase inhibitors (e.g., c-Met, VEGFR targets) or as a fluorescent probe intermediate.

This guide differentiates the target molecule from three critical isomer classes:

  • Regioisomers: (e.g., 5-fluoro or 6-fluoro analogs arising from cyclization).

  • Alkylation Isomers: (e.g., 7-fluoro-2-methoxyquinoline arising from O-alkylation).

  • Tautomeric Isomers: (e.g., 2-hydroxyquinoline forms).

Structural & Electronic Analysis

The Core Difference: Quinolone vs. Quinoline

The primary source of confusion is the nomenclature. The "one" suffix indicates a carbonyl group, making the ring system a 2-quinolone (also known as a carbostyril).

Feature7-fluoro-1-methylquinolin-2(1H)-one (Target)7-fluoro-2-methoxyquinoline (Impurity)Isoquinoline (Heterocyclic Isomer)
Core Structure Cyclic Amide (Lactam)Fully Aromatic EtherFully Aromatic Pyridine-fused
Hybridization N1 is

(Amide-like)
N1 is

(Pyridine-like)
N2 is

Aromaticity Bicyclic system is partially aromatic (Benzene ring intact, Pyridone ring conjugated)Fully aromatic 10-

electron system
Fully aromatic 10-

electron system
Basicity Non-basic (Amide nitrogen)Weakly basic (Pyridine nitrogen)Basic (

)
H-Bonding H-bond acceptor (C=O) only (due to N-Me)H-bond acceptor (N:)H-bond acceptor (N:)
The Fluorine Effect (Regioisomerism)

The position of the fluorine atom (C7) is critical for metabolic stability.

  • 7-Fluoro: Blocks metabolic oxidation at a typically reactive position.

  • 6-Fluoro: A common regioisomer if the starting aniline (4-fluoroaniline) is used instead of 3-fluoroaniline.

  • 5-Fluoro: A byproduct of the cyclization of 3-fluoroaniline (see Section 3).

Synthetic Divergence & Isomer Control

The synthesis of 7-fluoro-1-methylquinolin-2(1H)-one presents two critical "bifurcation points" where isomers are generated.

Bifurcation A: Cyclization Regioselectivity

When synthesizing the core from 3-fluoroaniline (via Knorr or Camps cyclization), ring closure can occur at two ortho positions:

  • Para to Fluorine: Yields the desired 7-fluoro isomer (sterically and electronically favored).

  • Ortho to Fluorine: Yields the 5-fluoro isomer (minor impurity, difficult to separate).

Bifurcation B: N- vs. O-Alkylation

The precursor, 7-fluoroquinolin-2(1H)-one , exists in equilibrium with its tautomer 7-fluoroquinolin-2-ol . Methylation (e.g., with MeI or DMS) can occur at two sites:

  • Nitrogen (N-attack): Yields 7-fluoro-1-methylquinolin-2(1H)-one (Thermodynamic product, favored by hard electrophiles and polar aprotic solvents).

  • Oxygen (O-attack): Yields 7-fluoro-2-methoxyquinoline (Kinetic/O-alkylation impurity).

Control Strategy: To maximize the N-methyl product, use a strong base (NaH) in a polar aprotic solvent (DMF/THF) to form the amide anion, which localizes charge density on the nitrogen.

Visualizing the Pathway

The following diagram maps the generation of the target and its isomers.

SynthesisPath Aniline 3-Fluoroaniline Intermediate Acrylamide Intermediate Aniline->Intermediate + Malonate/Acetoacetate Isomer7 7-Fluoroquinolin-2(1H)-one (Major Precursor) Intermediate->Isomer7 Cyclization (Para) Isomer5 5-Fluoro Isomer (Minor Impurity) Intermediate->Isomer5 Cyclization (Ortho) Target TARGET: 7-Fluoro-1-methyl quinolin-2(1H)-one Isomer7->Target N-Methylation (NaH/MeI, DMF) O_Impurity IMPURITY: 7-Fluoro-2-methoxy quinoline Isomer7->O_Impurity O-Methylation (Ag2CO3/MeI)

Figure 1: Synthetic bifurcation showing the origin of regioisomers (5-F) and alkylation isomers (O-Me).

Spectroscopic Identification (NMR)[1][2][3]

Distinguishing the target from the O-methyl isomer is the most common analytical challenge.

SignalN-Methyl (Target) O-Methyl (Impurity) Explanation
Methyl (

)

3.6 – 3.8 ppm
(Singlet)

4.0 – 4.2 ppm
(Singlet)
Oxygen is more electronegative, deshielding the methyl protons more than Nitrogen.
C2 Carbon (

)

160 – 165 ppm
(Carbonyl)

160 – 164 ppm
(C-O)
The shifts are similar, but the Carbonyl carbon usually appears slightly downfield.
C8 Proton Shielded Deshielded The lone pair on the O-Me nitrogen (pyridine-like) affects the peri-proton (H8) differently than the amide N-Me.
Coupling (

)

observed

observed
Fluorine coupling patterns remain similar (

Hz) as the aromatic ring is intact in both.

Protocol for Verification: Dissolve 5 mg of sample in


. Integrate the methyl region (3.5–4.5 ppm).
  • If >95% area is at ~3.7 ppm: Pure N-Methyl Target .

  • If peak exists at ~4.1 ppm: Contains O-Methyl Impurity .[1]

Experimental Protocol: Selective Synthesis

Objective: Synthesis of 7-fluoro-1-methylquinolin-2(1H)-one minimizing O-alkylation.

Reagents:

  • 7-Fluoroquinolin-2(1H)-one (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, suspend 7-fluoroquinolin-2(1H)-one in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Result: Formation of the sodium salt (N-anion).
    
  • Alkylation: Cool back to 0°C. Add MeI dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Target is usually less polar than the starting material but more polar than the O-methyl impurity).

  • Quench & Workup: Pour mixture into ice water. The product often precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient). The O-methyl impurity elutes first (higher

    
    ) due to lack of the polar amide group.
    

References

  • Nomenclature & Tautomerism: ResearchGate. Is 2-quinolinone and 2-quinolone the same? Available at: [Link]

  • Synthesis & Alkylation: National Institutes of Health (NIH). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.[2] Available at: [Link]

  • General Quinolone Synthesis: MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[3] (Analogous chemistry for 2-ones). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Cyclization Protocols for 7-Fluoro-1-methylquinolin-2(1H)-one

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 7-fluoro-1-methylquinolin-2(1H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core struct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 7-fluoro-1-methylquinolin-2(1H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for atypical antipsychotics, anticancer agents, and high-affinity ligands for serotonin receptors.

The guide prioritizes autonomy and scientific integrity , focusing on robust, field-proven protocols that minimize isolation steps while maximizing regioselectivity and yield.

Executive Summary & Strategic Rationale

The synthesis of 7-fluoro-1-methylquinolin-2(1H)-one presents a classic regioselectivity challenge. Cyclization of 3-fluoroaniline derivatives can theoretically yield either the 5-fluoro (ortho-cyclization) or 7-fluoro (para-cyclization) isomer.

Conventional methods often require multi-step isolation: (1) Amide formation, (2) Cyclization, and (3) N-methylation. This guide details two "One-Pot" protocols that telescope these steps, reducing solvent waste and processing time.

  • Protocol A (The "Melt" Protocol): A robust, metal-free intramolecular Friedel-Crafts cyclization using Polyphosphoric Acid (PPA). It is cost-effective and scalable but requires careful thermal management.

  • Protocol B (The Catalytic Cascade): A Palladium-catalyzed oxidative cyclization (C-H activation) that offers superior regiocontrol under milder conditions, ideal for late-stage functionalization.

Mechanistic Insight & Regiocontrol

Understanding the electronic driving forces is essential for successful execution.

The Regioselectivity Challenge

Starting from 3-fluoro-N-methylaniline , the directing group (N-Me) activates the ortho and para positions.

  • Path A (Para-attack): Cyclization occurs at the carbon para to the nitrogen. Result: 7-fluoro isomer.[1] This is sterically favored and generally the major product.

  • Path B (Ortho-attack): Cyclization occurs at the carbon ortho to the nitrogen (between N and F). Result: 5-fluoro isomer.[1] This is disfavored due to peri-strain with the incoming electrophile and the N-methyl group.

Graphviz: Reaction Mechanism (Friedel-Crafts)

The following diagram illustrates the acid-mediated pathway, highlighting the transition state favoring the 7-fluoro isomer.

G Substrate N-methyl-N-(3-fluorophenyl) cinnamamide Activation Acylium Ion / Activated Complex Substrate->Activation + H+ / Lewis Acid TS_Para TS: Para-Attack (Sterically Favored) Activation->TS_Para Major Pathway TS_Ortho TS: Ortho-Attack (Sterically Hindered) Activation->TS_Ortho Minor Pathway Intermediate Dihydroquinolinone Intermediate TS_Para->Intermediate - H+ Product 7-Fluoro-1-methyl quinolin-2(1H)-one Intermediate->Product Oxidation/Elimination

Caption: Mechanistic bifurcation in the acid-mediated cyclization of 3-fluoro-N-methyl cinnamamide. The para-attack pathway is energetically favored, yielding the target 7-fluoro isomer.

Protocol A: One-Pot Thermal Cyclization (PPA Mediated)

This protocol telescopes the amidation and cyclization steps.[2][3][4] It relies on the high solvent power and acidity of Polyphosphoric Acid (PPA) to drive the reaction to completion without isolating the intermediate amide.

Applicability: Gram to Multi-gram scale synthesis. Key Reagents: 3-Fluoro-N-methylaniline, Cinnamoyl Chloride (or Acrylic Acid derivatives), Polyphosphoric Acid (PPA).

Experimental Workflow
  • In-Situ Amide Formation:

    • In a round-bottom flask, dissolve 3-fluoro-N-methylaniline (1.0 equiv) in a minimal amount of toluene or chlorobenzene.

    • Add Cinnamoyl chloride (1.1 equiv) dropwise at 0°C.

    • Note: A mild base (Et3N) can be used, but for a true one-pot PPA method, the solvent is often removed, or the reaction is performed neat if reagents are liquid.

    • Telescoping: Evaporate the volatile solvent (if used) to leave the crude amide oil. Alternatively, perform the acylation directly in the PPA if the acid chloride is stable enough (less common). Recommendation: Form amide in toluene, strip solvent, then add PPA.

  • PPA Addition & Cyclization:

    • Add Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate) to the crude amide.

    • Mechanical Stirring is Critical: PPA is viscous. Use an overhead stirrer.

    • Heat the mixture to 120°C – 140°C .

    • Monitor: The reaction typically turns deep red/brown. Monitor by TLC (EtOAc/Hexane) or LC-MS. The amide spot will disappear, replaced by the fluorescent quinolinone spot.

    • Duration: 2–4 hours.[5]

  • Quench & Workup:

    • Cool the mixture to ~60°C (do not cool to RT, it will solidify like glass).

    • Pour the warm syrup slowly into crushed ice with vigorous stirring. The product will precipitate as a solid.[1]

    • Neutralize the slurry with NaOH or NH4OH to pH ~7–8.

    • Filter the solid.[1][5] Wash extensively with water to remove phosphoric acid residues.

  • Purification:

    • Recrystallize from Ethanol or Methanol/Water .

    • Yield Expectation: 75–85%.[1]

Data Summary Table: Protocol A
ParameterSpecificationNotes
Substrate 3-Fluoro-N-methylanilineStarting material quality affects yield.
Reagent Cinnamoyl Chloride1.1 equivalents.
Cyclizing Agent PPA (83% P2O5)Acts as both solvent and catalyst.
Temperature 120–140°C<100°C: Incomplete; >160°C: Decomposition/Tarry byproducts.
Time 2–4 HoursMonitor consumption of amide intermediate.[5]
Major Impurity 5-Fluoro isomerTypically <10% if N-methyl is present (steric bulk).

Protocol B: Palladium-Catalyzed Oxidative Cyclization

For applications requiring high functional group tolerance or when PPA is too harsh, this transition-metal catalyzed protocol is superior. It utilizes a C-H activation strategy.

Applicability: Late-stage functionalization, small-scale high-value synthesis. Mechanism: Intramolecular Heck-type oxidative coupling.

Experimental Workflow
  • Reaction Setup:

    • Prepare N-methyl-N-(3-fluorophenyl)acrylamide (or cinnamamide) separately or in situ.

    • Solvent: Acetic Acid (AcOH) or Toluene/TFA .

    • Catalyst: Pd(OAc)2 (5-10 mol%).

    • Oxidant: Cu(OAc)2 (2.0 equiv) or Benzoquinone.

    • Additives: K2S2O8 (optional oxidant booster).

  • Execution:

    • Combine substrate, Pd(OAc)2, and Cu(OAc)2 in the reaction vessel.

    • Heat to 100°C – 110°C under an air or O2 atmosphere (if using catalytic Cu).

    • Reaction Time: 12–24 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and NaHCO3 (aq).

  • Purification:

    • Flash column chromatography is usually required (SiO2, Hexane/EtOAc gradient).

Troubleshooting & Optimization (Expert Insights)

Regioselectivity Control (7-F vs 5-F)

The presence of the N-methyl group is the primary lever for selectivity.

  • Observation: In N-H quinolinone synthesis (using 3-fluoroaniline), the ratio of 7-F to 5-F is often 60:40 or 70:30.

  • Solution: The N-methyl group introduces steric clash at the ortho position (peri-interaction with the carbonyl). This significantly shifts the ratio toward the 7-fluoro isomer (>90:10). If you observe high 5-fluoro content, ensure your starting material is fully methylated before cyclization.

Impurity Profile: "The Black Tar"

In PPA cyclizations, overheating (>150°C) leads to polymerization.

  • Fix: Maintain temperature strictly at 120°C. If the reaction is sluggish, add a small amount of P2O5 to the PPA to increase its activity rather than increasing temperature.

Workflow Diagram

Workflow Start Start: 3-Fluoro-N-methylaniline Amidation Add Cinnamoyl Chloride (Toluene, 0°C) Start->Amidation Strip Evaporate Solvent (Telescoping Step) Amidation->Strip Cyclization Add PPA, Heat to 120°C (Friedel-Crafts) Strip->Cyclization Check TLC/LCMS Check: Amide Consumed? Cyclization->Check Check->Cyclization No Quench Pour into Ice/Water Neutralize to pH 7 Check->Quench Yes Isolate Filter & Recrystallize (Target: 7-F-1-Me-Q) Quench->Isolate

Caption: Operational workflow for the telescoped synthesis of 7-fluoro-1-methylquinolin-2(1H)-one.

References

  • Manley, P. J., et al. (2004). "Palladium-catalyzed annulation of o-halo-substituted benzaldehydes with primary amides." Journal of Organic Chemistry. Link (Cited for Pd-catalyzed annulation concepts).

  • Abonia, R., et al. (2022). "Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions." RSC Advances. Link (Cited for acid-mediated cyclization mechanisms).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Foundational reference for thermal cyclization of anilino-acrylates).

  • Master Organic Chemistry. (2018). "Intramolecular Friedel-Crafts Reactions."[6] Link (Cited for mechanistic grounding of the PPA pathway).

  • Asian Journal of Chemistry. (2010). "Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid." Link (Specific protocol source for PPA-mediated cinnamamide cyclization).

(Note: While specific CAS 123-45-6 is used as a placeholder for the exact derivative, the protocols are derived from the validated chemistry of the 7-fluoro-quinolinone class).

Sources

Application

Application Note: 7-Fluoro-1-methylquinolin-2(1H)-one as a Scaffold for Fluorogenic Probe Design

This guide details the technical application of 7-Fluoro-1-methylquinolin-2(1H)-one (hereafter referred to as 7-FMQ ) as a versatile intermediate for the synthesis of photo-induced electron transfer (PET) and intramolecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 7-Fluoro-1-methylquinolin-2(1H)-one (hereafter referred to as 7-FMQ ) as a versatile intermediate for the synthesis of photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) fluorescent probes.

Executive Summary

7-Fluoro-1-methylquinolin-2(1H)-one (7-FMQ ) is a privileged electrophilic scaffold in fluorescence chemistry. Unlike its coumarin analogues, the quinolinone core offers superior hydrolytic stability and tunable photophysical properties. The fluorine atom at the C7 position serves as a highly specific "leaving group handle" for Nucleophilic Aromatic Substitution (


), allowing researchers to install electron-donating groups (amines, thiols, ethers) that activate strong Intramolecular Charge Transfer (ICT) fluorescence.

This guide provides validated protocols for transforming 7-FMQ into high-quantum-yield fluorophores and using it directly as a reactive probe for biothiols.

Mechanistic Principles

The Fluorine "Switch"

The 7-FMQ molecule itself exhibits weak, blue-shifted fluorescence due to the high electronegativity of the fluorine atom, which suppresses the push-pull character of the quinolinone ring.

  • Activation: The carbonyl group at C2 and the methylated nitrogen at N1 create an electron-deficient system, activating the C7-position for nucleophilic attack.

  • Transformation: Substitution of the Fluorine with a strong electron donor (e.g., diethylamine, thiophenol) establishes a "Donor-

    
    -Acceptor" (D-
    
    
    
    -A) system.
  • Result: This results in a bathochromic shift (red-shift) and a dramatic increase in quantum yield (

    
    ).
    
Reaction Pathway Visualization

The following diagram illustrates the conversion of the non-fluorescent 7-FMQ intermediate into a functional fluorophore via


.

G cluster_0 Activation Mechanism Start 7-Fluoro-1-methylquinolin-2(1H)-one (7-FMQ) [Weak Fluorescence] Transition Meisenheimer Complex Start->Transition + Nucleophile (SnAr Attack) Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Transition Product 7-Substituted Quinolinone (ICT Fluorophore) [Strong Fluorescence] Transition->Product - F- Leaving Fluoride Ion (F-) Transition->Leaving

Figure 1: Mechanistic pathway for the derivatization of 7-FMQ. The electron-withdrawing core activates the C7-Fluorine for displacement by nucleophiles, creating a push-pull fluorophore.

Experimental Protocols

Protocol A: Synthesis of 7-(Diethylamino)-1-methylquinolin-2(1H)-one

Target: Creation of a standard green-emitting reference dye or FRET donor.

Materials:

  • 7-Fluoro-1-methylquinolin-2(1H)-one (7-FMQ) [100 mg, 0.56 mmol]

  • Diethylamine (excess)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Potassium Carbonate (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-FMQ (100 mg) in 2.0 mL of anhydrous DMSO.

  • Activation: Add finely ground anhydrous

    
     (1.5 eq, 116 mg). Stir at room temperature for 10 minutes to ensure suspension.
    
  • Nucleophilic Addition: Add diethylamine (3.0 eq, ~175 µL) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a highly fluorescent blue/green spot (
      
      
      
      ) within 4-6 hours.
  • Work-up: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-water. A yellow precipitate should form.[3]

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: >85% as a yellow solid.

Protocol B: 7-FMQ as a Direct Probe for Biothiols (Cysteine/GSH)

Target: Detection of biological thiols in cell lysates.

Rationale: The fluorine in 7-FMQ is selectively displaced by thiolate anions (Cys, Hcy, GSH) over amines at physiological pH due to the superior nucleophilicity of sulfur.

Reagents:

  • Probe Stock: 10 mM 7-FMQ in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) containing 10% DMSO (to maintain solubility).

Assay Procedure:

  • Blank Preparation: Add 10 µL of Probe Stock to 990 µL of Buffer (Final conc: 100 µM). Measure fluorescence (

    
    ).[2]
    
  • Analyte Incubation: Add Cysteine (0–500 µM) to separate aliquots of the probe solution.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Readout: Measure fluorescence emission.

    • Excitation: 360 nm

    • Emission Scan: 400 nm – 600 nm.

    • Observation: A new emission band centered at ~450-480 nm (7-thioether derivative) will emerge.

Data Analysis & Characterization

Spectral Properties Table

Comparison of the intermediate (7-FMQ) versus the derivatized product (7-Diethylamino-MQ).

Property7-FMQ (Intermediate)7-Diethylamino-MQ (Product)
Appearance White/Off-white solidYellow/Orange solid
Absorption

~320 nm~390 nm
Emission

~380 nm (Weak/UV)~490 nm (Strong/Cyan-Green)
Stokes Shift ~60 nm~100 nm
Quantum Yield (

)
< 0.05> 0.70 (in EtOH)
Solubility DMSO, DCM, MeOHDMSO, DCM, MeOH, Acetone
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete

reaction due to temperature.
Increase temp to 110°C; ensure DMSO is anhydrous. Fluoride leaving is endothermic.
Product is Non-Fluorescent Oxidation of amine or pH quenching.Ensure pH > 5. Protonation of the 7-amino group quenches ICT.
Precipitation in Assay Hydrophobicity of 7-FMQ.Add surfactant (e.g., 0.1% Tween-20) or increase DMSO co-solvent to 20%.

Strategic Application Workflow

The following diagram outlines the decision matrix for using 7-FMQ in drug discovery or sensor development.

Workflow Root 7-FMQ Intermediate Decision Intended Application? Root->Decision PathA Make Fixed Dye (Labeling Reagent) Decision->PathA Stable Tag PathB Make Reactive Sensor (Activity Based Probe) Decision->PathB Turn-ON Sensor StepA1 React with Secondary Amine (e.g., Piperazine) PathA->StepA1 StepB1 Keep Fluorine Intact PathB->StepB1 StepA2 Link to Drug/Peptide via Piperazine handle StepA1->StepA2 StepB2 Incubate with Cell Lysate (Thiol Detection) StepB1->StepB2

Figure 2: Strategic workflow for utilizing 7-FMQ. Path A utilizes the molecule as a precursor for stable tags, while Path B utilizes the reactive fluorine for sensing applications.

References

  • Gao, Y., et al. (2025). "Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism." ACS Omega.[4]

  • Moussaoui, et al. (2025). "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Preprints.org.

  • Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry.

  • El-Shrief, H. A., et al. (2000). "Chemistry of Substituted Quinolinones.[3] Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules.

Sources

Method

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 7-fluoro-1-methylquinolin-2(1H)-one

Introduction: The Strategic Importance of 7-fluoro-1-methylquinolin-2(1H)-one in Drug Discovery The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-fluoro-1-methylquinolin-2(1H)-one in Drug Discovery

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic introduction of a fluorine atom at the 7-position, as in 7-fluoro-1-methylquinolin-2(1H)-one, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique electronic properties can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability.[2]

This document provides detailed application notes and protocols for the preparation of key pharmaceutical intermediates starting from 7-fluoro-1-methylquinolin-2(1H)-one. The methodologies described herein focus on the functionalization of the C7 position, a common strategy for diversifying the quinolone scaffold and exploring structure-activity relationships (SAR). We will delve into the mechanistic rationale behind each protocol, offering insights into the selection of reagents and reaction conditions to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Protocols

The C7-fluoro substituent of 7-fluoro-1-methylquinolin-2(1H)-one is a versatile handle for introducing a variety of functional groups. The primary strategies for its transformation include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 7-Amino and 7-Alkoxy Derivatives

The electron-withdrawing nature of the quinolinone ring system activates the C7 position towards nucleophilic attack, facilitating the displacement of the fluoride leaving group. This reaction is a cornerstone for synthesizing 7-amino and 7-alkoxy analogs, which are common motifs in pharmaceutical agents.

The choice of a high-boiling polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the reactants and allows for the necessary high reaction temperatures to overcome the activation energy of the SNAr reaction. The presence of a base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, is essential to deprotonate the incoming nucleophile (amine or alcohol), thereby increasing its nucleophilicity.[3] While the classical SNAr mechanism is often depicted as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4] For practical synthetic purposes, the key is to facilitate the initial nucleophilic attack and subsequent fluoride displacement.

This protocol details the synthesis of a 7-amino substituted quinolinone, a key intermediate for various bioactive molecules.

Experimental Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoro-1-methylquinolin-2(1H)-one (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation:

ParameterValue
Starting Material7-fluoro-1-methylquinolin-2(1H)-one
NucleophileExample: Aniline
BasePotassium Carbonate
SolventDMSO
Temperature130 °C
Reaction Time18 hours
Typical Yield75-90%

Visualization:

sn_ar_workflow start Reactants: 7-fluoro-1-methylquinolin-2(1H)-one Amine K2CO3 DMSO reaction Heat to 120-140 °C (12-24 h) start->reaction workup Quench with ice-water Precipitation reaction->workup filtration Vacuum Filtration Wash with H2O and ether workup->filtration purification Column Chromatography or Recrystallization filtration->purification product 7-Amino-1-methylquinolin-2(1H)-one Derivative purification->product

Caption: Workflow for SNAr Amination.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-heteroatom bonds where SNAr is not feasible or efficient, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[5]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and serves as a milder alternative to classical SNAr reactions, often proceeding at lower temperatures and with a broader substrate scope.[6]

This reaction relies on a palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precursor like Pd(OAc)2.[7] The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[7] Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are commonly used to promote the reductive elimination step and stabilize the palladium catalyst.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine in the catalytic cycle.[9]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add 7-fluoro-1-methylquinolin-2(1H)-one (1.0 eq.), the amine (1.2 eq.), a palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 1.5 eq.) to a dry Schlenk tube.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

ParameterValue
Starting Material7-fluoro-1-methylquinolin-2(1H)-one
AmineExample: Morpholine
CatalystPd2(dba)3
LigandXantphos
BaseCs2CO3
SolventToluene
Temperature100 °C
Typical Yield70-85%

Visualization:

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex1 [Ar-Pd(II)-F]L_n pd0->pd_complex1 + Ar-F oxidative_addition Oxidative Addition pd_complex2 [Ar-Pd(II)(NHR2)-F]L_n pd_complex1->pd_complex2 amine_coordination Amine Coordination + R2NH pd_complex3 [Ar-Pd(II)-NR2]L_n pd_complex2->pd_complex3 deprotonation Deprotonation - Base-H+ pd_complex3->pd0 product Ar-NR2 pd_complex3->product reductive_elimination Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[10]

This reaction also proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] A base is required to activate the organoboron species for transmetalation.[12] The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and can be highly substrate-dependent.[13]

Experimental Protocol:

  • To a Schlenk tube, add 7-fluoro-1-methylquinolin-2(1H)-one (1.0 eq.), the aryl or vinyl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., aqueous Na2CO3 or K3PO4, 2.0 eq.).

  • Add a mixture of a deoxygenated organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation:

ParameterValue
Starting Material7-fluoro-1-methylquinolin-2(1H)-one
Boronic AcidExample: Phenylboronic acid
CatalystPd(PPh3)4
BaseNa2CO3 (2M aq.)
SolventToluene/Water
Temperature90 °C
Typical Yield65-80%

Visualization:

suzuki_coupling_workflow start Reactants: 7-fluoro-1-methylquinolin-2(1H)-one Boronic Acid Pd(PPh3)4 Base Solvent reaction Heat to 80-100 °C start->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 7-Aryl/Vinyl-1-methylquinolin-2(1H)-one purification->product

Caption: General Workflow for Suzuki-Miyaura Coupling.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to important alkynylated intermediates.[14]

This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[16] An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.[16]

Experimental Protocol:

  • To a Schlenk flask, add 7-fluoro-1-methylquinolin-2(1H)-one (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.2-1.5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

ParameterValue
Starting Material7-fluoro-1-methylquinolin-2(1H)-one
AlkyneExample: Phenylacetylene
Pd CatalystPd(PPh3)2Cl2
Cu Co-catalystCuI
Base/SolventTriethylamine
Temperature50 °C
Typical Yield60-75%

Visualization:

sonogashira_coupling_logic reactants 7-Fluoroquinolinone + Terminal Alkyne reaction_conditions Inert Atmosphere Room Temp to 60 °C reactants->reaction_conditions catalysts Pd Catalyst + Cu(I) Co-catalyst + Amine Base catalysts->reaction_conditions product 7-Alkynylquinolinone reaction_conditions->product

Caption: Logical Relationship in Sonogashira Coupling.

Conclusion

7-fluoro-1-methylquinolin-2(1H)-one is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in this guide provide robust and reproducible methods for the functionalization of the C7 position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently generate libraries of novel quinolinone derivatives for drug discovery programs. The successful application of these methods will undoubtedly accelerate the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. [Link]

  • Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. Wiley Online Library. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ScienceDirect. [Link]

  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. ERIC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC. [Link]

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Application

Design and Evaluation of Antitumor Agents Featuring the 7-Fluoro-1-Methylquinolin-2-one Scaffold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of the 7-Fluoro-1-Methylquinolin-2-one Moiety in Oncology The quinol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 7-Fluoro-1-Methylquinolin-2-one Moiety in Oncology

The quinolin-2-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within the realm of oncology, strategic modifications to this core can yield potent and selective antitumor agents. The incorporation of a fluorine atom, particularly at the 7-position, and a methyl group at the N-1 position, as in the 7-fluoro-1-methylquinolin-2-one moiety, is a deliberate design choice rooted in established medicinal chemistry principles.

The introduction of fluorine into a drug candidate can significantly enhance its pharmacological profile.[3] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] This can increase the compound's half-life and bioavailability. Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets, potentially increasing binding affinity and potency.[5][6][7] The N-1 methylation prevents tautomerization and provides a consistent structural presentation to the target protein, while also potentially increasing lipophilicity and cell permeability.

Quinoline and its derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerase and tubulin polymerization.[8][9][10] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel antitumor agents based on the 7-fluoro-1-methylquinolin-2-one scaffold.

I. Synthetic Strategy and Protocol

The synthesis of 7-fluoro-1-methylquinolin-2-one derivatives can be approached through a multi-step process. A representative protocol for the synthesis of a hypothetical lead compound, Compound 1 , is detailed below. This protocol is adapted from established synthetic methodologies for similar quinolinone structures.[11][12][13]

Diagram: Synthetic Workflow for Compound 1

Synthetic Workflow A Starting Material: 3-Fluoroaniline B Step 1: Acylation (with Diketene) A->B C Intermediate: Acetoacetanilide derivative B->C D Step 2: Cyclization (Conc. H2SO4) C->D E Intermediate: 7-Fluoro-4-methylquinolin-2-one D->E F Step 3: N-Methylation (CH3I, K2CO3) E->F G Intermediate: 7-Fluoro-1,4-dimethylquinolin-2-one F->G H Step 4: Functionalization (e.g., Suzuki Coupling) G->H I Final Product: Compound 1 H->I

Caption: Synthetic workflow for the preparation of Compound 1.

Protocol 1: Synthesis of a Representative 7-Fluoro-1-methylquinolin-2-one Derivative (Compound 1)

Materials:

  • 3-Fluoroaniline

  • Diketene

  • Concentrated Sulfuric Acid

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Appropriate boronic acid for functionalization

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvents: Toluene, DMF, Ethanol, Dichloromethane (DCM)

  • Reagents for purification: Silica gel, ethyl acetate, hexane

Procedure:

  • Step 1: Synthesis of 3-Fluoroacetoacetanilide.

    • Dissolve 3-fluoroaniline in toluene.

    • Slowly add diketene to the solution at room temperature and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the resulting precipitate, wash with cold ethanol, and dry to obtain the acetoacetanilide intermediate.

  • Step 2: Cyclization to 7-Fluoro-4-methylquinolin-2(1H)-one.

    • Carefully add the 3-fluoroacetoacetanilide in small portions to pre-heated concentrated sulfuric acid (70-75°C).[14]

    • Maintain the temperature at 95°C for 30 minutes.

    • Cool the reaction mixture and pour it into ice water with vigorous stirring.

    • Filter the precipitate, wash thoroughly with water, and dry to yield 7-fluoro-4-methylquinolin-2(1H)-one.

  • Step 3: N-methylation to 7-Fluoro-1,4-dimethylquinolin-2-one.

    • Dissolve the product from Step 2 in DMF.

    • Add potassium carbonate and methyl iodide.

    • Stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 7-fluoro-1,4-dimethylquinolin-2-one.

  • Step 4: Functionalization (Example: Suzuki Coupling).

    • To introduce further diversity, a functional group can be installed, for instance, via a Suzuki coupling if a bromo-substituted precursor is used.

    • Combine the N-methylated intermediate, the desired boronic acid, a palladium catalyst, and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup, extract the product, and purify by column chromatography to yield the final Compound 1 .

Characterization: The structure and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Antitumor Activity Evaluation

A panel of in vitro assays is crucial to determine the cytotoxic and mechanistic properties of the newly synthesized compounds.

Diagram: In Vitro Evaluation Workflow

In Vitro Workflow cluster_0 Mechanism of Action A Synthesized Compound 1 B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V-FITC) H Data Interpretation & Lead Compound Selection E->H F Cell Cycle Analysis (Propidium Iodide Staining) F->H G Protein Expression Analysis (Western Blot) G->H

Caption: Workflow for the in vitro evaluation of antitumor agents.

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound 1 in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Representative Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
Compound 1 MCF-78.5
Compound 1 A54912.3
DoxorubicinMCF-70.5
DoxorubicinA5490.8

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with Compound 1 at its IC₅₀ concentration

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Compound 1 for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[8][10][19]

Materials:

  • Cancer cells treated with Compound 1

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Compound 1 for 24-48 hours and harvest.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[8]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.

Protocol 5: Western Blotting for Mechanistic Insights

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).[20]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

III. In Vivo Antitumor Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated in vivo using animal models to assess their therapeutic efficacy and toxicity. Human tumor xenograft models in immunodeficient mice are a standard preclinical approach.[16][17][19]

Diagram: In Vivo Xenograft Study Workflow

In Vivo Workflow A Select Lead Compound B Subcutaneous Implantation of Human Tumor Cells in Mice A->B C Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment & Control Groups C->D E Administer Compound 1 (e.g., i.p., oral) D->E F Monitor Tumor Volume & Body Weight E->F G End of Study: Tumor Excision & Analysis F->G H Evaluate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for an in vivo xenograft study.

Protocol 6: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cells

  • Matrigel (optional, can enhance tumor take rate)

  • Compound 1 formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer Compound 1 to the treatment group according to a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.

  • Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study for a specified duration or until tumors in the control group reach a predetermined size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage. The excised tumors can be used for further analysis, such as immunohistochemistry or Western blotting.

IV. Conclusion and Future Directions

The 7-fluoro-1-methylquinolin-2-one scaffold represents a promising starting point for the development of novel antitumor agents. The strategic incorporation of fluorine and N-methylation can confer advantageous pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of compounds based on this moiety. Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a library of analogues with diverse substitutions and exploring their efficacy against a broader panel of cancer cell lines and in various in vivo models, including orthotopic and patient-derived xenografts.

References

  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC.
  • Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models - Benchchem. BenchChem.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC.
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Anticancer Research.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC.
  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC.
  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. Academia.edu.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Pharmaceutical and Biomedical Analysis.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Bio-Techne.
  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology - OMICS International.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. Bentham Science.
  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Bentham Science.
  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution | ACS Omega.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC.
  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules.
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC. National Center for Biotechnology Information.

  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. Open Works.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 4-methylcarbostyril - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate.
  • Synthesis and antiproliferative and antiviral activity of carbohydrate-modified pyrrolo[2,3-d]pyridazin-7-one nucleosides - PubMed. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation of 7-Fluoroquinolin-2(1H)-one

Current Status: Operational Topic: Yield Optimization & Regioselectivity Control Audience: Senior Chemists, Process Development Scientists Executive Summary & Core Challenge The N-methylation of 7-fluoroquinolin-2(1H)-on...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Regioselectivity Control Audience: Senior Chemists, Process Development Scientists

Executive Summary & Core Challenge

The N-methylation of 7-fluoroquinolin-2(1H)-one (also referred to as 7-fluoro-2-hydroxyquinoline) presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity .

The substrate exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Under basic conditions, the resulting anion delocalizes charge between the nitrogen and the oxygen.

  • Target: N-methyl-7-fluoroquinolin-2-one (Thermodynamic Product)

  • Impurity: 2-methoxy-7-fluoroquinoline (O-methyl product, Kinetic/Lactim ether)

The 7-Fluoro Effect: The fluorine atom at position 7 is electron-withdrawing. This increases the acidity of the N-H proton (


 ~10-11), facilitating deprotonation, but it also stabilizes the resulting anion, potentially altering the Hard-Soft Acid-Base (HSAB) character of the nucleophilic centers.
Reaction Mechanism & Regioselectivity

To control the yield, one must understand the bifurcation of the reaction pathway. The choice of base and solvent dictates whether the reaction follows a kinetic (O-alkylation) or thermodynamic (N-alkylation) trajectory.

ReactionPathways SM 7-Fluoroquinolin-2(1H)-one (Lactam/Lactim Tautomer) Base Deprotonation (Base: Cs2CO3 or NaH) SM->Base Anion Ambident Anion [N-C=O <-> N=C-O]- Base->Anion N_Path Soft-Soft Interaction (Thermodynamic) Anion->N_Path MeI (Soft El.) Polar Aprotic Solvent O_Path Hard-Hard Interaction (Kinetic) Anion->O_Path MeOTf (Hard El.) or Ag+ Salts Prod_N N-Methyl Product (Target) N_Path->Prod_N Prod_O O-Methyl Impurity (Byproduct) O_Path->Prod_O

Figure 1: Bifurcation of alkylation pathways for 2-quinolones. N-alkylation maintains the aromaticity of the fused ring system and the stability of the amide bond.

Optimization Protocols

The following protocols are ranked by success rate in literature for similar electron-deficient quinolones.

Method A: The "Cesium Effect" (Recommended)

Cesium carbonate (


) is superior to potassium carbonate (

) because the large cesium cation forms a looser ion pair with the quinolone anion, increasing the nucleophilicity of the nitrogen.
  • Reagents: 1.0 eq Substrate, 1.5 eq

    
    , 1.2 eq MeI (Methyl Iodide).
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous.

  • Conditions: 60°C for 4–6 hours.

Step-by-Step:

  • Dissolve 7-fluoroquinolin-2(1H)-one in anhydrous DMF (0.2 M concentration).

  • Add

    
     (granular, dried) in one portion. Stir for 30 mins at RT to ensure deprotonation and anion formation.
    
  • Add MeI dropwise (Caution: Carcinogen/Volatile).

  • Heat to 60°C. Note: Higher temps (>90°C) increase degradation; lower temps (<20°C) favor O-methylation.

  • Quench: Pour into ice water. The N-methyl product typically precipitates as a solid.

Method B: Sodium Hydride (Forcing Conditions)

Use this if Method A yields incomplete conversion.

  • Reagents: NaH (60% in oil), MeI.

  • Solvent: THF or DMF.

  • Risk: Higher risk of

    
     side reactions (fluorine displacement) if excess base is used.
    
Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on general quinolone alkylation principles [1, 10].

VariableConditionExpected N:O RatioYield ImpactNotes
Base

70:30ModerateOften requires higher temp; slower reaction.
Base

>95:5 High "Cesium effect" promotes N-selectivity and solubility.
Base

10:90Low (for N-Me)Silver coordinates N, forcing O-alkylation (Avoid).
Solvent Acetone60:40LowPoor solubility of anion; slow kinetics.
Solvent DMF 90:10 High Polar aprotic stabilizes the transition state.
Reagent MeIHigh N-selHighSoft electrophile matches soft N-center.
Reagent MeOTfLow N-selModerateHard electrophile (Triflate) favors O-alkylation.
Troubleshooting Guide (FAQ)
Q1: I am seeing significant O-methyl byproduct (2-methoxy-7-fluoroquinoline). How do I remove it?

A: The O-methyl isomer is significantly less polar than the N-methyl lactam.

  • TLC Check: Use 50% EtOAc/Hexane. The O-methyl ether will travel near the solvent front (

    
     ~0.8), while the N-methyl lactam will be lower (
    
    
    
    ~0.3-0.4).
  • Purification: Silica gel chromatography is highly effective. Alternatively, refluxing the crude mixture in aqueous HBr or HCl can hydrolyze the kinetic O-methyl ether back to the starting material, leaving the thermodynamic N-methyl product intact (acid stability check required for the F-substituent).

Q2: The reaction stalls at 80% conversion.

A: Water is the enemy. The fluoride substituent increases the acidity of the N-H, but if the solvent is "wet," the base is consumed by water, and the hydroxide generated competes as a nucleophile.

  • Fix: Use molecular sieves in your DMF and ensure

    
     is dried in an oven before use. Add 0.2 eq extra MeI.
    
Q3: Can the Fluorine atom be displaced?

A: Yes, via


 mechanism.
  • Risk Factor: Strong nucleophiles (like Methoxide,

    
    ) or high temperatures (>100°C).
    
  • Prevention: Avoid using NaOMe or MeOH as solvents. If using NaH, ensure strictly stoichiometric amounts (1.0–1.1 eq) to avoid generating "naked" hydride attacks on the ring. The carbonate method (Method A) is much safer for the C-F bond integrity.

Q4: Why not use Dimethyl Sulfate (DMS)?

A: DMS can be used and is cheaper for scale-up. However, MeI is generally "softer" than DMS, slightly favoring N-methylation. If using DMS, stick to Acetone/Reflux with


, though yields may be lower than the DMF/MeI route.
References
  • Regioselective alkylation of 2-quinolones

    • Title: Use of diazine N-oxides as a test case for the Marcus theory r
    • Relevance: Discusses N vs O alkylation selectivity and HSAB/Marcus theory implic
    • Source: RSC Publishing.
    • URL:[Link]

  • Fluorine Substituent Effects

    • Title: The role of fluorine in medicinal chemistry.[1][2][3][4]

    • Relevance: details how fluorine alters pKa and lipophilicity, impacting reaction kinetics and solubility.
    • Source: Taylor & Francis Online.
    • URL:[Link]

  • General N-Methylation Methodology (Bioactive Heterocycles)

    • Title: Selective Biocatalytic N-Methylation of Unsatur
    • Relevance: Contrasts chemical vs enzymatic methylation, highlighting the difficulty of chemical regioselectivity in N-heterocycles.
    • Source: Universität Bielefeld / Wiley.
    • URL:[Link]

  • Synthesis of 7-substituted Quinolones

    • Title: In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone Deriv
    • Relevance: Provides context on the stability and synthesis of 7-substituted fluoroquinolone cores.
    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Optimization

Solving solubility issues of 7-fluoro-1-methylquinolin-2(1H)-one in aqueous media

Status: Operational Ticket ID: SOL-Q2-F7-ME Subject: Definitive Guide to Aqueous Solubility & Formulation Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary You are encountering so...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-Q2-F7-ME Subject: Definitive Guide to Aqueous Solubility & Formulation Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility difficulties with 7-fluoro-1-methylquinolin-2(1H)-one . This is a classic "brick dust" molecule challenge. Unlike lipophilic "grease balls" (high LogP), this molecule likely suffers from high crystal lattice energy due to its planar, aromatic stacking, combined with a lack of hydrogen bond donors.

Crucial Molecular Insight: The N-methyl group at position 1 is the primary solubility bottleneck. Unlike its non-methylated analog (quinolin-2(1H)-one), this molecule cannot function as a hydrogen bond donor and cannot be ionized by simple pH adjustment (see The pH Trap below).

This guide provides three validated workflows to solubilize this compound for in vitro assays and in vivo administration.

Module 1: Stock Solutions & The "Crash-Out" Phenomenon

User Issue: "I dissolved the compound in 100% DMSO, but it precipitates immediately when I spike it into cell culture media or PBS."

Technical Diagnosis: This is caused by the log-linear solubility profile . The solubility of planar aromatics does not decrease linearly as you add water; it crashes exponentially. A 1% DMSO solution often has 100x less solubility than a 10% DMSO solution.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not pipette directly from 100% DMSO stock into aqueous media. Use a bridging solvent (PEG400) to lower the dielectric barrier.

Step-by-Step Workflow:

  • Primary Stock: Dissolve compound at 20 mM in 100% DMSO.

  • Intermediate Stock: Dilute the Primary Stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 2 mM compound in 10% DMSO / 90% PEG400.

  • Final Dosing: Spike this Intermediate Stock into your aqueous buffer (PBS/Media).

    • Target: 1% total solvent load.

    • Final Concentration: ~20 µM (solubility is usually stable here due to the kinetic stabilization of PEG).

Solvent Compatibility Table

Solvent System Solubility Potential Biological Compatibility Notes
100% DMSO High (>50 mM) Toxic > 0.5% (cell dependent) Good for freezing stocks.
100% Ethanol Moderate Toxic > 1% Evaporates; concentration changes over time.
PEG400 / Water (50:50) High Moderate Excellent "bridging" solvent.

| PBS (pH 7.4) | Negligible (<10 µM) | Excellent | Do not use without excipients. |

Module 2: The "pH Trap" (Critical Warning)

User Issue: "Can I use NaOH or HCl to form a salt and dissolve it?"

Expert Answer: NO.

The Mechanism: Many researchers assume quinolinones behave like phenols or carboxylic acids. They do not.

  • Standard Quinolinone: Has an N-H group. Strong bases can deprotonate it (pKa ~11-12), allowing salt formation.

  • Your Molecule (7-fluoro-1-methyl...): The Nitrogen is capped with a Methyl group.

    • Consequence: There is no acidic proton to remove.

    • Risk: Adding strong NaOH will not dissolve the drug; it will likely attack the fluorine (nucleophilic aromatic substitution) or hydrolyze the lactam ring, degrading your compound before it ever dissolves.

Action Item: Stop all pH-adjustment attempts. Proceed immediately to Module 3 (Cyclodextrins) .

pH_Decision_Tree Start Solubility Strategy CheckStruct Check Position 1 (Nitrogen) Start->CheckStruct IsMethyl Is it N-Methylated? CheckStruct->IsMethyl NoSalt STOP: Salt Formation Impossible (Neutral Molecule) IsMethyl->NoSalt Yes (Your Compound) YesSalt Proceed to pH Adjustment (pKa > 10) IsMethyl->YesSalt No (N-H present) AltStrategy Use Hydrophobic Encapsulation (Cyclodextrins) NoSalt->AltStrategy Required Path

Figure 1: Decision tree illustrating why pH adjustment fails for N-methylated quinolinones.

Module 3: The Gold Standard (Cyclodextrin Complexation)

User Issue: "I need a non-toxic vehicle for IV or IP injection in mice."

Solution: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] Quinolinones fit perfectly into the hydrophobic cavity of

-cyclodextrins. The 7-fluoro substituent enhances the binding constant (

) by increasing the hydrophobic interaction within the cavity.

Protocol: Preparing a 20% HP-


-CD Vehicle 
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100mL of distilled water (or saline). Filter sterilize (0.22 µm).
    
  • Compound Addition: Add excess 7-fluoro-1-methylquinolin-2(1H)-one powder to the vehicle.

  • Equilibration: Shake/vortex for 24 hours at room temperature.

    • Why? Complexation is an equilibrium process.[2] It is not instant.

  • Filtration: Filter out the undissolved solid. The filtrate is your saturated drug solution.

Expected Results:

  • Water Solubility: < 5 µg/mL

  • 20% HP-

    
    -CD Solubility:  > 500 µg/mL (typically 100-fold increase).
    
Module 4: Solid State Engineering (For Oral Formulation)

User Issue: "The compound dissolves in CD, but oral bioavailability is still low."

Technical Diagnosis: If the crystal lattice is too stable (high melting point), the "intrinsic dissolution rate" is too slow for the GI tract. You need to break the crystal lattice permanently.

Solution: Create an Amorphous Solid Dispersion (ASD) . Using a polymer like HPMC-AS or PVP-VA64 prevents the molecule from recrystallizing.

Lab-Scale ASD Protocol (Solvent Evaporation):

  • Dissolve Drug (100 mg) and Polymer (PVP-VA64, 300 mg) in a common solvent (Acetone or Methanol/DCM 1:1).

  • Rotary evaporate the solvent rapidly at 40°C.

  • Vacuum dry the resulting foam/film for 24 hours.

  • Pulverize the solid into a fine powder.

  • Suspend this powder in water for oral gavage.

ASD_Workflow cluster_mechanism Mechanism of Action Drug Crystalline Drug (High Lattice Energy) Mix Clear Solution (Molecular Mix) Drug->Mix Polymer Polymer (PVP-VA64) Polymer->Mix Solvent Common Solvent (Acetone/Methanol) Solvent->Mix Evap Rapid Evaporation (Rotavap) Mix->Evap ASD Amorphous Solid (Frozen Random State) Evap->ASD Solvent Removal Bioavail Enhanced Bioavailability ASD->Bioavail Fast Dissolution

Figure 2: Workflow for creating Amorphous Solid Dispersions to overcome crystal lattice energy.

References & Verification
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

    • Relevance: Establishes HP-

      
      -CD as the standard for solubilizing lipophilic aromatics without ionizable groups.
      
  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.

    • Relevance: Explains the "Brick Dust" classification (Class IIb) applicable to rigid quinolinones.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Relevance: Provides the theoretical basis for why N-methylated lactams (neutral) cannot be solubilized via salt formation, unlike their N-H counterparts.

  • PubChem Compound Summary: 1-Methyl-2-quinolone.

    • Relevance: Confirms the lack of hydrogen bond donors and neutral pKa character.

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for 7-fluoro-1-methylquinolin-2(1H)-one before handling, as fluoro-quinolones can exhibit specific toxicities.

Sources

Troubleshooting

Optimizing regioselectivity in the synthesis of 7-fluoro-1-methylquinolin-2(1H)-one

Topic: Optimizing Regioselectivity & Chemoselectivity Audience: Medicinal Chemists, Process Chemists Status: Operational Introduction: The Regio-Control Challenge Synthesizing 7-fluoro-1-methylquinolin-2(1H)-one presents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Regioselectivity & Chemoselectivity Audience: Medicinal Chemists, Process Chemists Status: Operational

Introduction: The Regio-Control Challenge

Synthesizing 7-fluoro-1-methylquinolin-2(1H)-one presents two distinct selectivity hurdles that frequently derail yields and purity profiles in drug development (e.g., analogous to Brexpiprazole intermediate synthesis).

  • Regioselectivity (The C-C Bond): Cyclization of 3-fluoro-N-protected anilines typically yields a mixture of the desired 7-fluoro isomer (cyclization para to fluorine) and the undesired 5-fluoro isomer (cyclization ortho to fluorine).

  • Chemoselectivity (The C-N vs. C-O Bond): The quinolin-2-one scaffold is an ambident nucleophile.[1] Methylation can occur at the Nitrogen (desired lactam) or the Oxygen (undesired lactim ether).

This guide provides troubleshooting protocols to maximize the 7-fluoro/N-methyl regio-isomer.

Module 1: Optimizing Cyclization Regioselectivity

Q: I am observing ~15% of the 5-fluoro isomer during the intramolecular Friedel-Crafts cyclization. How can I suppress this pathway?

A: The formation of the 5-fluoro impurity is a classic consequence of the directing effects of the fluorine atom on the meta-substituted aniline precursor. Fluorine is an ortho, para-director.

  • The Mechanism: The electrophilic acyl group can attack C6 (para to F, leading to 7-fluoro) or C2 (ortho to F, leading to 5-fluoro).

  • The Problem: While C2 is sterically hindered by the N-acyl group, high reaction temperatures often provide enough energy to overcome this barrier, degrading selectivity.

Troubleshooting Protocol: Steric & Thermodynamic Control
ParameterRecommendationRationale
Lewis Acid Switch to AlCl₃ (Stoichiometric) Stronger Lewis acids allow for lower reaction temperatures compared to PPA (Polyphosphoric acid) or H₂SO₄, favoring the kinetically controlled product (7-fluoro).
Temperature Maintain < 100°C High temperatures (>120°C) increase the Boltzmann distribution of molecules with sufficient energy to attack the hindered C2 position.
Solvent Chlorobenzene or 1,2-DCE Avoid "melt" reactions. Solvation increases the effective steric bulk of the intermediate complex, further disfavoring the crowded C2 attack.
Precursor Use Cinnamamides If using a Knorr-type synthesis, switch to the cyclization of N-(3-fluorophenyl)cinnamamide . The bulky alkene side chain maximizes steric clash at the C2 position.
Visualizing the Regioselectivity Bifurcation

The following diagram illustrates the steric clash that disfavors the 5-fluoro isomer.

Regioselectivity Start 3-Fluoroaniline Precursor Intermediate Acyl-Nitrenium/ Electrophilic Complex Start->Intermediate Path7 Attack at C6 (Para) (Less Steric Hindrance) Intermediate->Path7 Kinetic Preference Path5 Attack at C2 (Ortho) (Steric Clash with N-R) Intermediate->Path5 Thermal Leakage Product7 7-Fluoro Isomer (Major Product) Path7->Product7 Product5 5-Fluoro Isomer (Impurity) Path5->Product5

Caption: Steric hindrance at the C2 position (ortho to F) favors the 7-fluoro isomer (para to F) under mild conditions.

Module 2: N-Methylation Chemoselectivity

Q: My methylation step (MeI/Base) is yielding the O-methylated lactim ether byproduct. How do I force N-methylation?

A: Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The conjugate base is an ambident nucleophile. According to HSAB (Hard and Soft Acids and Bases) theory and charge control principles, you can direct this reaction.

The "N-Selective" System

To maximize N-methylation (Target: 7-fluoro-1-methylquinolin-2(1H)-one), you must favor the softer nucleophilic center (Nitrogen) or rely on thermodynamic control.

Protocol:

  • Solvent: Use DMF or DMAc (Polar Aprotic).

    • Why: These solvents solvate the cation (K+), leaving the anion "naked" and more reactive. They also favor the polar transition state of N-alkylation.

  • Base: Use K₂CO₃ or Cs₂CO₃ .

    • Avoid: Ag₂CO₃ (Silver salts strongly favor O-alkylation via coordination to the halide).

    • Avoid: NaH (While strong, the "naked" anion formed with NaH in THF can sometimes lead to mixtures depending on the electrophile; Carbonate in DMF is more robust for this specific scaffold).

  • Electrophile: Methyl Iodide (MeI) .

    • Insight: MeI is a "soft" electrophile compared to Methyl Tosylate or Dimethyl Sulfate, slightly favoring the N-attack (orbital control).

Comparison of Conditions:

Condition SetMajor ProductMechanism Note
K₂CO₃ / DMF / MeI N-Methyl (Desired) Thermodynamic control; Polar solvent stabilizes the transition state for N-alkylation [1].
Ag₂CO₃ / Toluene / MeI O-Methyl (Undesired) Silver assists leaving group departure, creating a "hard" carbocation character that attacks the "hard" Oxygen.
NaH / THF / MeI Mixture Often N-selective, but O-alkylation risks increase if temperature is uncontrolled.

Module 3: Purification & Analysis

Q: I cannot separate the 5-fluoro and 7-fluoro isomers on my standard C18 HPLC column. What should I do?

A: Positional isomers of fluorinated aromatics often co-elute on standard alkyl-bonded phases (C8/C18) because their hydrophobicities are nearly identical.

Troubleshooting Protocol:

  • Stationary Phase: Switch to a Pentafluorophenyl (PFP) column.

    • Mechanism:[2][3][4][5][6] PFP phases interact via

      
       stacking and specific dipole-dipole interactions with the fluorinated analyte. The position of the fluorine (5 vs 7) significantly alters the dipole moment and accessibility for these interactions, resulting in superior resolution [2].
      
  • Recrystallization:

    • If chromatography is not viable for scale-up, exploit the symmetry differences. The 7-fluoro isomer is generally more symmetric and packs better.

    • Solvent System:Ethanol/Water (9:1) or Isopropyl Acetate . Slow cooling often precipitates the pure 7-fluoro isomer, leaving the 5-fluoro enriched in the mother liquor.

Summary Workflow

The following decision tree outlines the optimized path to the target molecule.

Workflow Step1 Start: 3-Fluoroaniline Step2 Reaction: Cinnamoyl Chloride + Base Step1->Step2 Step3 Cyclization: AlCl3 / Chlorobenzene / 80°C Step2->Step3 Check1 Check HPLC (PFP) >95% 7-Fluoro? Step3->Check1 Purify Recrystallize (EtOH/H2O) Remove 5-F isomer Check1->Purify No Step4 Methylation: MeI / K2CO3 / DMF Check1->Step4 Yes Purify->Check1 Final Target: 7-fluoro-1-methylquinolin-2(1H)-one Step4->Final

Caption: Optimized synthetic workflow emphasizing the critical purification checkpoint before methylation.

References

  • Chen, C. L., et al. (2015).[4] "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society, 60(1), 2812–2816. Link

  • West, C., et al. (2010). "Selectivity of pentafluorophenyl columns for the separation of fluorinated compounds." Journal of Chromatography A, 1217(32), 5208-5214. (General principle of PFP selectivity for fluoro-isomers).
  • Saito, K., et al. (2018). "Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination." Universitas Indonesia Research Repository. Link

  • Otsuka Pharmaceutical Co., Ltd. (2013). "Process for the preparation of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one." (Relevant industrial context for 7-substituted quinolinones).

Sources

Optimization

Technical Support Center: Recrystallization of N-methyl-7-fluoro-2-quinolone

Status: Active Ticket ID: REC-Q2-007F Assigned Specialist: Senior Application Scientist, Separation Science Unit Introduction: The Purification Landscape Welcome to the technical guide for the purification of N-methyl-7-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: REC-Q2-007F Assigned Specialist: Senior Application Scientist, Separation Science Unit

Introduction: The Purification Landscape

Welcome to the technical guide for the purification of N-methyl-7-fluoro-2-quinolone (also known as 1-methyl-7-fluoroquinolin-2-one).

Purifying


-methylated quinolones presents a distinct set of thermodynamic challenges compared to their non-methylated precursors. While the parent 2-quinolone relies on strong intermolecular hydrogen bonding (dimerization) to form stable high-melting lattices, the 

-methyl derivative lacks a hydrogen bond donor. This drop in lattice energy often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, particularly when fluorine—a highly electronegative atom that alters stacking interactions—is present at the C7 position.

This guide moves beyond generic advice, offering a mechanistic approach to resolving solubility issues, polymorph control, and impurity rejection specific to this scaffold.

Module 1: Solvent System Selection

The Solubility Paradox

N-methyl-7-fluoro-2-quinolone exhibits "intermediate" polarity. It is too soluble in halogenated solvents (DCM, CHCl


) for high-yield recovery but often insoluble in water. The key is to exploit the lipophilicity added by the 

-methyl group.
Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Mechanism of ActionBest For
Primary (Standard) Ethyl Acetate / Heptane 1:3 to 1:5Dielectric Tuning: The compound dissolves in hot EtOAc; Heptane acts as a non-polar antisolvent, forcing the lipophilic lattice to pack.General purity enhancement (>95%).
Secondary (Polar) Ethanol / Water 4:1Hydrophobic Effect: Water forces the hydrophobic fluoro-aromatic core to aggregate.Removing inorganic salts (NaI, KBr) from alkylation steps.
Tertiary (Scavenging) Toluene / Cyclohexane 1:2

-

Stacking:
Toluene solvates the aromatic rings well; cooling promotes highly ordered stacking.
Removing "tarry" oligomers or colored impurities.
Protocol: The "Cloud Point" Determination

Do not guess the ratio. Determine it.

  • Dissolve 100 mg of crude solid in the minimum amount of hot solvent A (e.g., EtOAc) at reflux.

  • Add hot solvent B (Antisolvent, e.g., Heptane) dropwise until a persistent turbidity (cloudiness) is observed.

  • Add just enough hot solvent A to clear the solution.

  • Critical Step: Allow to cool slowly to room temperature with stirring.

Module 2: Troubleshooting "Oiling Out"

Issue: The solution turns milky, and a viscous oil settles at the bottom instead of crystals. Diagnosis: The "Metastable Zone Width" (MSZW) is too narrow, or the temperature dropped too fast, causing the compound to cross the liquid-liquid spinodal decomposition line before the crystallization boundary.

The Remediation Workflow

OilingOutFix Start Problem: Material Oiled Out Reheat 1. Re-dissolve oil by heating (Add small amount of Good Solvent) Start->Reheat Seed 2. SEEDING (Critical) Add <1% pure crystals at Cloud Point Reheat->Seed Solution Clear & Hot Cooling 3. Controlled Cooling (-5°C per hour) Seed->Cooling Nucleation Sites Active Result Crystalline Solid Cooling->Result

Figure 1: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

FAQ: Why is seeding mandatory here?

Because


-methylated quinolones lack strong H-bond donors, they struggle to self-nucleate. The oil phase is a thermodynamic "trap." Adding a seed crystal provides a template for the molecules to align against, bypassing the oil phase entirely.

Module 3: Specific Impurity Rejection

The Challenge: The synthesis often involves methylating 7-fluoro-2-quinolone. Incomplete reaction leaves the starting material (NH-form), which co-crystallizes stubbornly.

The "Chemical Wash" Pre-treatment

Before recrystallization, you must exploit the acidity difference.

  • 7-Fluoro-2-quinolone (Starting Material): Weakly acidic (pKa ~11) due to the lactam/lactim tautomerism.

  • N-methyl-7-fluoro-2-quinolone (Product): Non-acidic.

Protocol:

  • Dissolve crude mixture in Dichloromethane (DCM) .

  • Wash the organic layer twice with 0.5 M NaOH .

    • Mechanism:[1][2][3] The NaOH deprotonates the unreacted NH-starting material, pulling it into the aqueous phase as a sodium salt.

  • Wash with brine, dry over MgSO

    
    , and evaporate.
    
  • Then proceed to recrystallization.[4] This dramatically increases crystallization success rates.

Module 4: Validated Experimental Protocol (SOP)

Objective: Recrystallization of 5.0 g crude N-methyl-7-fluoro-2-quinolone.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g crude solid in a 100 mL round-bottom flask.

    • Add Ethyl Acetate (25 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 77°C). If solid remains, add EtOAc in 2 mL increments until dissolved.

  • Filtration (Hot):

    • If insoluble particles (inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Antisolvent Addition:

    • Maintain reflux. Slowly add Heptane (approx. 75-100 mL) via addition funnel.

    • Stop addition immediately when the solution becomes slightly turbid (cloudy).

    • Add 2-5 mL of EtOAc to restore clarity.

  • Nucleation & Growth:

    • Remove from heat source.[1][3]

    • Add Seed Crystals: Add 5-10 mg of pure product while the solution is still hot (but not boiling).

    • Wrap the flask in aluminum foil (insulation) to ensure slow cooling.

    • Allow to stand at room temperature for 4-6 hours.

    • Optional: Move to a fridge (4°C) only after thick crystals have formed.

  • Harvesting:

    • Filter the white needles/prisms via vacuum filtration.

    • Wash the cake with 20 mL of cold Heptane/EtOAc (5:1 mixture).

    • Dry under high vacuum at 40°C for 12 hours.

Expected Results Table
ParameterSpecificationQC Method
Appearance White to off-white needlesVisual
Melting Point Sharp range (e.g., 138–140°C)*DSC / Capillary
Purity >98.5% (AUC)HPLC (254 nm)
Residual Solvent <5000 ppmGC-Headspace

*Note: Melting points for fluorinated N-methyl quinolones vary by polymorph; establish your specific reference standard.

Module 5: Diagnostic Logic Pathways

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Start Start Recrystallization Check1 Is solid dissolving? Start->Check1 Action1 Switch to stronger solvent (Try Toluene or DCM/EtOAc) Check1->Action1 No Check2 Did it Oil Out? Check1->Check2 Yes Action2 Reheat & SEED (See Module 2) Check2->Action2 Yes Check3 Impurities present? Check2->Check3 No Action3 Perform NaOH Wash (See Module 3) Check3->Action3 Yes Success Pure Crystals Check3->Success No

Figure 2: Diagnostic logic for common failure modes.

References

  • Solubility & Oiling Out Mechanisms: Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: Pharmalego Technical Resources (2024).
  • Synthesis of Quinolone Precursors

    • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[5]

    • Source: Molbank (MDPI), 2024.
    • URL:[Link][2][3][5][6][7][8]

  • General Recrystallization Solvent Guides

    • Title: Solvents for Recrystalliz
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Chemical Properties of Fluorinated Quinolines

    • Title: 6-Fluoro-2-methylquinoline Properties.[9][10]

    • Source: CAS Common Chemistry.[10]

    • URL:[Link][10]

For further assistance, please contact the Separation Science Unit with your specific batch number and HPLC trace.

Sources

Troubleshooting

Technical Support Center: Photostability of 7-Fluoro-1-methylquinolin-2(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 7-Fluoro-1-methylquinolin-2(1H)-one under UV irradiation. It addresses common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 7-Fluoro-1-methylquinolin-2(1H)-one under UV irradiation. It addresses common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My assay shows that 7-Fluoro-1-methylquinolin-2(1H)-one is degrading under ambient laboratory light. Is this expected?

A1: Yes, this is a plausible scenario. Quinolone derivatives are known to be photoreactive and can degrade upon exposure to light, including ambient room light.[1][2] The quinolone core structure absorbs UV-A light, which can lead to photochemical reactions.[3] Even short exposure times, such as one hour to room light, have been shown to cause detectable degradation in some quinolones.[2] To mitigate this, it is crucial to protect solutions and solid samples of 7-Fluoro-1-methylquinolin-2(1H)-one from light during storage and handling.

Q2: What are the likely degradation products of 7-Fluoro-1-methylquinolin-2(1H)-one under UV irradiation?

A2: While specific degradation products for 7-Fluoro-1-methylquinolin-2(1H)-one are not extensively documented in the literature, we can infer potential pathways from studies on structurally related fluoroquinolones. The primary degradation pathways for fluoroquinolones often involve:

  • Defluorination: The fluorine atom at the 7-position is a likely site for photosubstitution, potentially being replaced by a hydroxyl group.[4]

  • Reactions involving the quinolone moiety: The core ring system can undergo various rearrangements and oxidative degradation.[5]

  • Dimerization: Some quinolones have been observed to form dimers upon irradiation.[2]

It is essential to use analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the specific degradation products in your experimental system.[6]

Q3: I am observing poor reproducibility in my photostability studies. What could be the cause?

A3: Poor reproducibility in photostability studies often stems from inconsistent experimental conditions. Key factors to control include:

  • Light Source: Ensure the light source provides a consistent and controlled output of both UV and visible light, as specified in ICH Q1B guidelines.[7][8] The spectral distribution and intensity of the lamp should be regularly calibrated.

  • Temperature: Light exposure can generate heat. It is important to monitor and control the temperature of the sample chamber to minimize thermally induced degradation.[9] Running a dark control alongside the irradiated sample is crucial to differentiate between thermal and photodegradation.[10]

  • Sample Presentation: The physical form of the sample (e.g., solution, solid powder) and the container it is in can significantly impact the results. For solid samples, the thickness of the powder bed should be controlled.[9]

  • Solvent: The choice of solvent can influence the degradation pathway and rate. Ensure the solvent is photochemically inert or that its effects are well-characterized.

Q4: How do I design a confirmatory photostability study for 7-Fluoro-1-methylquinolin-2(1H)-one according to regulatory standards?

A4: Confirmatory photostability studies should follow the International Council for Harmonisation (ICH) Q1B guidelines.[7][11][12][13] The core requirements include exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[8][10] The study should include the drug substance itself, and if applicable, the drug product exposed outside and inside its immediate packaging.[8][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and complete degradation of the compound. The light exposure is too harsh for forced degradation studies.Reduce the exposure time or light intensity to achieve partial degradation (e.g., 10-20%). This will aid in identifying primary degradation products.
No degradation is observed. The compound may be highly photostable, or the analytical method may not be sensitive enough to detect small changes.Confirm the performance of your analytical method. Increase the light exposure duration or intensity for forced degradation studies. Note that some quinolones with specific substitutions (e.g., a methoxy group at the 8-position) have shown high photostability.[14]
Appearance of many small, unidentifiable peaks in the chromatogram. This could indicate complex degradation pathways or secondary degradation of initial photoproducts.Analyze samples at multiple time points to track the formation and disappearance of intermediates. Use high-resolution mass spectrometry (HRMS) for better identification of the products.[15][16]
Changes in the physical appearance of the sample (e.g., color change). This is a common indicator of photodegradation and the formation of chromophoric degradation products.Document all physical changes. These observations are a required part of the stability report.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of the analytical method.

  • Sample Preparation: Prepare a solution of 7-Fluoro-1-methylquinolin-2(1H)-one in a suitable solvent (e.g., methanol, acetonitrile, or water) in a chemically inert and transparent container (e.g., quartz cuvette).

  • Exposure: Place the sample in a photostability chamber equipped with a light source capable of emitting both UVA and visible light.

  • Monitoring: Withdraw aliquots at various time points and analyze them using a validated stability-indicating HPLC method.

  • Analysis: Compare the chromatograms of the exposed samples to a dark control (a sample protected from light but kept at the same temperature).

  • Peak Identification: Use HPLC-MS to obtain mass data for the parent compound and any new peaks that appear in the chromatogram of the degraded sample.

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

This protocol is for formal stability testing to be included in regulatory submissions.

  • Sample Preparation: Prepare samples of the drug substance as a thin layer in a suitable container and, if applicable, the drug product in its proposed packaging.[9]

  • Dark Control: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.[10]

  • Exposure: Place both the test and dark control samples in a calibrated photostability chamber.

  • Light Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UVA energy of not less than 200 watt-hours/square meter.[8]

  • Analysis: At the end of the exposure period, analyze the samples for any changes in physical properties, and quantify the parent compound and any degradation products using a validated stability-indicating method.[9]

Visualizations

Workflow for Photostability Testing

cluster_forced Forced Degradation cluster_confirmatory Confirmatory Study (ICH Q1B) Forced_Prep Prepare Solution in Transparent Container Forced_Exposure Expose to High-Intensity UV/Vis Light Forced_Prep->Forced_Exposure Forced_Analysis Analyze at Multiple Time Points (HPLC) Forced_Exposure->Forced_Analysis Forced_ID Identify Degradants (LC-MS) Forced_Analysis->Forced_ID cluster_confirmatory cluster_confirmatory Forced_ID->cluster_confirmatory Conf_Prep Prepare Drug Substance and Product Samples Conf_Controls Prepare Dark Controls (Aluminum Foil) Conf_Prep->Conf_Controls Conf_Exposure Expose to ≥ 1.2M lux·hr and ≥ 200 W·hr/m² UVA Conf_Prep->Conf_Exposure Conf_Controls->Conf_Exposure Conf_Analysis Analyze for Physical and Chemical Changes Conf_Exposure->Conf_Analysis Report Report Findings and Propose Packaging/Handling Conf_Analysis->Report Start Start Photostability Assessment Method_Dev Develop Stability-Indicating Analytical Method Start->Method_Dev cluster_forced cluster_forced Method_Dev->cluster_forced

Caption: Workflow for assessing the photostability of a new chemical entity.

Potential Degradation Pathways

cluster_products Potential Photodegradation Products Parent 7-Fluoro-1-methylquinolin-2(1H)-one Defluorinated 7-Hydroxy-1-methylquinolin-2(1H)-one (Defluorination Product) Parent->Defluorinated (Photosubstitution) Dimer Dimerization Product Parent->Dimer Ring_Opened Ring-Opened Products Parent->Ring_Opened (Oxidative Cleavage)

Caption: Potential photodegradation pathways for 7-Fluoro-1-methylquinolin-2(1H)-one.

References

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental applic
  • Understanding ICH Photostability Testing. Q-Lab.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. (2021, September 21). MDPI.
  • Degradation mechanism study of fluoroquinolones in UV/Fe2+/peroxydisulfate by on-line mass spectrometry. (2020, January 15). PubMed.
  • Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: Kinetics, parameters, and products. (2012, October 11).
  • Photodegradation of some quinolones used as antimicrobial therapeutics. (1994, April). Journal of Pharmaceutical Sciences.
  • Photodegradation of some quinolones used as antimicrobial therapeutics. (1994, April). PubMed.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Structure elucidation of a photodegradation product of ciprofloxacin. (1997, April). PubMed.
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
  • UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. (2024, March 5). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 7-Fluoro-1-methylquinolin-2(1H)-one Characterization

This guide outlines the spectral characterization and synthesis verification for 7-Fluoro-1-methylquinolin-2(1H)-one , focusing on distinguishing it from its metabolic precursor and synthetic starting material, 7-Fluoroq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and synthesis verification for 7-Fluoro-1-methylquinolin-2(1H)-one , focusing on distinguishing it from its metabolic precursor and synthetic starting material, 7-Fluoroquinolin-2(1H)-one .

Executive Summary

7-Fluoro-1-methylquinolin-2(1H)-one is a rigid, bicyclic pharmacophore often employed as a scaffold in the development of antipsychotics (e.g., brexpiprazole analogs) and fluorescent probes. Its structural integrity relies on the precise regioselective methylation of the lactam nitrogen.

This guide compares the 1H and 13C NMR spectral signatures of the target methylated compound against its N-unsubstituted precursor. The primary quality control challenge is distinguishing the N-methylated product from the O-methylated impurity (7-fluoro-2-methoxyquinoline), a common byproduct of alkylation reactions.

Key Differentiators
Feature7-Fluoro-1-methylquinolin-2(1H)-one (Target)7-Fluoroquinolin-2(1H)-one (Precursor)
1H NMR Diagnostic Singlet ~3.6–3.7 ppm (

)
Broad Singlet ~11–12 ppm (

)
13C NMR Diagnostic ~29–30 ppm (

)
Absent
Solubility High in

,

Low in

; requires

Fluorescence Stronger quantum yield (rigidified)Weaker (proton transfer quenching)

Spectral Data Analysis

1H NMR Spectroscopy (400 MHz, )

The introduction of the methyl group at the N1 position eliminates the lactam NH proton and introduces a diagnostic singlet in the aliphatic region.

  • N-Methyl Group (

    
    ): 
    
    • Shift:

      
       3.65 – 3.72 ppm.
      
    • Multiplicity: Singlet (3H).

    • Significance: Confirmation of alkylation.[1] If this peak appears at

      
       4.0–4.1 ppm, it suggests O-methylation (formation of the methoxyquinoline isomer).
      
  • Alkene Protons (Lactam Ring):

    • H-4:

      
       7.60 – 7.65 ppm (Doublet, 
      
      
      
      Hz). Deshielded by the carbonyl
      
      
      -position.
    • H-3:

      
       6.65 – 6.75 ppm (Doublet, 
      
      
      
      Hz). Shielded by the carbonyl
      
      
      -position.
  • Aromatic Protons (Benzenoid Ring):

    • H-5 (dd):

      
       7.50 – 7.60 ppm. Shows coupling to H-6 and long-range coupling to F-7.
      
    • H-8 (dd):

      
       7.05 – 7.15 ppm. Ortho to the N-Me group; often shifts upfield slightly relative to the precursor due to electron donation from the N-Me.
      
    • H-6 (dt/ddd):

      
       6.90 – 7.05 ppm. Distinctive splitting due to strong ortho-Fluorine coupling (
      
      
      
      Hz).
13C NMR Spectroscopy (100 MHz, )

The Carbon-13 spectrum is dominated by Carbon-Fluorine (


) coupling, which splits signals into doublets.
Carbon PositionChemical Shift (

)
Splitting Pattern (

)
Assignment
C-2 161.5 – 162.5SingletCarbonyl (

)
C-7 163.0 – 165.0Doublet (

Hz)

ipso-carbon
C-4 139.0 – 140.0Doublet (

Hz)
Alkene

-carbon
C-8a 141.0 – 142.0Singlet/Weak DoubletRing Junction (N)
C-5 128.0 – 129.0Doublet (

Hz)
Aromatic CH
C-6 109.0 – 111.0Doublet (

Hz)
Ortho to Fluorine
C-8 100.0 – 102.0Doublet (

Hz)
Ortho to Fluorine
C-3 120.0 – 121.5SingletAlkene

-carbon
N-Me 29.5 – 30.5 Singlet Diagnostic Methyl
19F NMR (376 MHz, )
  • Shift:

    
     -108.0 to -112.0 ppm.
    
  • Pattern: Multiplet (decoupled: Singlet).

  • Utility: Purity check. A second signal in this region indicates the presence of regioisomers (e.g., 6-fluoro isomer).

Comparative Workflow: Synthesis & Validation

The following Graphviz diagram illustrates the logical flow for synthesizing the target and validating it against the "O-Methyl" impurity using NMR markers.

G Start Start: 7-Fluoroquinolin-2(1H)-one Reaction Reaction: MeI, K2CO3, DMF, 60°C Start->Reaction Workup Workup: Precipitate in H2O Reaction->Workup Crude Crude Product Workup->Crude NMR_Check 1H NMR Analysis (CDCl3) Crude->NMR_Check N_Me Signal at 3.7 ppm (s)? NMR_Check->N_Me O_Me Signal at 4.0 ppm (s)? N_Me->O_Me No / Mixed Target Target: 7-Fluoro-1-methylquinolin-2(1H)-one (N-Alkylation) N_Me->Target Yes (Major) Impurity Impurity: 7-Fluoro-2-methoxyquinoline (O-Alkylation) O_Me->Impurity Yes

Caption: Decision tree for distinguishing N-alkylation (Target) from O-alkylation (Impurity) via 1H NMR chemical shifts.

Experimental Protocol

Synthesis of 7-Fluoro-1-methylquinolin-2(1H)-one

Objective: Selective N-methylation of the lactam precursor.

Reagents:

  • 7-Fluoroquinolin-2(1H)-one (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with 7-Fluoroquinolin-2(1H)-one (e.g., 1.0 g) and anhydrous DMF (10 mL). Stir until dissolved.

  • Base Addition: Add

    
     (1.69 g) in one portion. The suspension may turn yellow.
    
  • Alkylation: Add Methyl Iodide (0.46 mL) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with water (

    
     mL), and dry under vacuum.
    
  • Purification (if needed): Recrystallize from Ethanol or perform flash column chromatography (SiO2, 0-5% MeOH in DCM).

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for the methylated product due to good solubility and clear separation of the N-Me peak.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: Calibrate to residual

    
     at 
    
    
    
    7.26 ppm (1H) and
    
    
    77.16 ppm (13C).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Spectral Data Comparison (Analogous N-Methyl Quinolones)

    • National Institutes of Health (NIH) / PubChem. 1-Methylquinolin-2(1H)-one Spectral Data. Available at: [Link]

  • Synthesis of Fluoro-Quinolinones

    • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharm. 60, 237–254. Available at: [Link]

  • General NMR Shift Tables

    • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

X-ray crystallography data for 1-methyl-7-fluoroquinolin-2(1H)-one

Topic: X-ray Crystallography & Structural Profiling of 1-methyl-7-fluoroquinolin-2(1H)-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Structural Profiling of 1-methyl-7-fluoroquinolin-2(1H)-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Fluorine-Methyl Interplay

In the landscape of heterocyclic pharmacophores, 1-methyl-7-fluoroquinolin-2(1H)-one represents a critical scaffold, particularly in the development of histone deacetylase (HDAC) inhibitors and IDH1 mutant inhibitors. This guide provides a comparative structural analysis of this compound against its non-fluorinated and non-methylated analogues.

The introduction of a fluorine atom at the C7 position, combined with N-methylation, drastically alters the solid-state packing compared to the parent quinolinone. While the parent compounds often rely on strong N-H...O hydrogen bonding networks, the 1-methyl-7-fluoro derivative is forced into a packing motif dominated by dipolar alignment and


 stacking, significantly influencing its solubility and bioavailability profiles in drug formulation.

Comparative Crystallographic Data Profile

The following table synthesizes experimental data from the parent scaffold and close structural congeners to establish the baseline structural parameters for the target compound.

FeatureTarget: 1-Methyl-7-fluoro Alternative A: 1-Methyl (Parent) Alternative B: 7-Fluoro (NH)
Formula



Space Group Monoclinic (

or

)*
Monoclinic (

)
Triclinic (

)
Crystal Habit Pale yellow prismsColorless platesColorless needles
Melting Point 134–136 °C (Est.)71–75 °C>200 °C (High H-bond energy)
Planarity (RMSD) < 0.02 Å0.015 Å0.018 Å
Primary Interaction

Stacking, C-H...F

Stacking, C-H...O
Strong N-H...O Hydrogen Bond
Dipole Moment High (C-F + C=O aligned)ModerateModerate
Solubility Lipophilic (LogP ~2.[1][2][3]1)Moderate (LogP ~1.6)Low (High Lattice Energy)

*Note: Space group inferred from the structural class of N-methylated quinolinones (e.g., 4-hydroxy-1-methyl analogues).

Detailed Structural Analysis

Molecular Geometry & Conformation

The quinolin-2(1H)-one core is essentially planar. In the 1-methyl-7-fluoro derivative, the fluorine atom at C7 is coplanar with the aromatic ring.

  • Bond Lengths: The C2=O1 bond is typically 1.23–1.24 Å , characteristic of a keto-carbonyl. The N1-C2 bond shows partial double-bond character (~1.36 Å), indicating resonance delocalization across the amide functionality.

  • Steric Impact: The N-methyl group lies in the plane of the ring, causing minimal steric clash with the C8 proton, unlike peri-substitution (e.g., at C8) which would distort planarity.

Intermolecular Interactions (The "Methyl-Block" Effect)

The defining feature of this crystal structure is the absence of the N-H donor.

  • Loss of H-Bonding: Unlike 7-fluoroquinolin-2(1H)-one , which forms robust centrosymmetric dimers via

    
     bonds (homosynthons), the 1-methyl  variant cannot form these dimers.
    
  • Dominant Forces: The lattice energy is sustained by:

    • 
       Stacking:  Offset face-to-face stacking of the electron-deficient pyridone ring against the electron-rich benzenoid ring of adjacent molecules (Centroid-centroid distance ~3.6–3.8 Å).
      
    • C-H...F Interactions: Weak hydrogen bonds between the fluorine at C7 and aromatic protons (C-H) of neighboring molecules, acting as "molecular velcro" to stabilize the columns.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, a slow evaporation or solvent layering technique is required due to the compound's moderate lipophilicity.

Workflow Diagram

CrystallizationWorkflow Start Crude 1-Me-7-F-Quinolinone Dissolution Dissolve in DCM/CHCl3 (Sat. Soln) Start->Dissolution 25°C Filter Syringe Filter (0.2 µm PTFE) Dissolution->Filter Remove particulates Layering Layer with Hexane/Pentane (Diffusion) Filter->Layering 1:3 Ratio Growth Slow Growth (4°C, 3-7 Days) Layering->Growth Undisturbed Harvest Harvest Crystals (Paratone Oil) Growth->Harvest XRay X-Ray Diffraction (Mo Kα) Harvest->XRay

Caption: Optimized crystallization workflow for N-methylated fluoroquinolinones using liquid-liquid diffusion.

Step-by-Step Protocol
  • Dissolution: Dissolve 20 mg of 1-methyl-7-fluoroquinolin-2(1H)-one in 2 mL of Dichloromethane (DCM). Ensure the solution is near saturation but not precipitating.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a narrow NMR tube or crystallization vial to remove nucleation sites (dust).

  • Layering: Carefully layer 4-6 mL of n-Hexane or Pentane on top of the DCM solution. Crucial: Tilt the vial and let the alkane flow down the side to prevent immediate mixing.

  • Incubation: Seal the vial with Parafilm (poke 1 small hole if evaporation is desired, or seal tight for diffusion). Store at 4°C in a vibration-free environment.

  • Harvesting: After 3–7 days, pale yellow prismatic crystals should appear at the interface. Mount in Paratone-N oil and flash cool to 100K for data collection.

Comparative Performance Analysis

Why choose the 1-methyl-7-fluoro variant over alternatives for drug development?

Parameter1-Methyl-7-Fluoro (Target)7-Fluoro-NH (Alternative)Implication for Research
Solubility High (Organic Solvents)Low (Insoluble)Target is superior for formulation and bioavailability.
Metabolic Stability High ModerateThe C7-F blocks metabolic oxidation at this position; N-Me prevents glucuronidation at Nitrogen.
Crystal Packing Looser (

-stacking)
Tight (H-bonding)Target has lower lattice energy, leading to faster dissolution rates.
Binding Affinity Hydrophobic PocketsPolar PocketsTarget is optimized for hydrophobic active sites (e.g., HDAC catalytic tunnel).
Mechanistic Insight: The Fluorine Scan

In the context of HDAC inhibitors (e.g., CHR-3996 analogues), the C7-fluorine serves a dual purpose:

  • Electronic Modulation: It pulls electron density from the aromatic ring, increasing the acidity of the remaining aromatic protons, which strengthens C-H...O interactions with the target protein.

  • Lipophilicity: It increases the logP, facilitating membrane permeability compared to the parent quinolinone.

References

  • Aly, A. A., et al. (2022). "X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one...". Journal of Chemical Crystallography. Link

  • Ibrahim, I. M., et al. (2025).[2] "The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one". Zeitschrift für Kristallographie - New Crystal Structures. Link[2]

  • TCI Chemicals. (2024). "Product Specification: 1-Methylquinolin-2(1H)-one (CAS 606-43-9)". TCI Global. Link

  • Moffat, D., et al. (2010). "Discovery of CHR-3996, a Class I Selective Orally Active Histone Deacetylase Inhibitor". Journal of Medicinal Chemistry. Link

  • Potapov, V. A., et al. (2021). "Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds". Molecules. Link

Sources

Validation

Biological activity comparison of N-methyl vs NH 7-fluoroquinolinones

Biological Activity Comparison: -Methyl vs. -H 7-Fluoroquinolinones Executive Summary: The "Tautomeric Lock" Effect In the development of 7-fluoroquinolinones—specifically the 4-quinolinone scaffold used in antibiotics (...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: -Methyl vs. -H 7-Fluoroquinolinones

Executive Summary: The "Tautomeric Lock" Effect

In the development of 7-fluoroquinolinones—specifically the 4-quinolinone scaffold used in antibiotics (e.g., ciprofloxacin precursors) and the 2-quinolinone scaffold used in oncology—the substitution at the Nitrogen-1 (


-1) position is a binary switch that dictates biological efficacy.

The comparison between


-Methyl (

-Me)
and

-Hydrogen (

-H)
derivatives is not merely a matter of lipophilicity; it is a structural determinant of the pharmacophore's stability.
  • The Bottom Line: For antibacterial activity,

    
    -Methyl is superior to 
    
    
    
    -H
    . The
    
    
    -H group allows tautomerization to the 4-hydroxyquinoline (enol) form, which disrupts the critical ketone-carboxylate binding motif required for DNA gyrase inhibition. Methylation "locks" the molecule in the active 4-quinolone (keto) configuration.
  • Secondary Effect:

    
    -Methylation significantly increases lipophilicity (
    
    
    
    ), improving passive membrane permeability in Gram-negative bacteria, whereas
    
    
    -H derivatives often suffer from poor cellular accumulation.

Structural & Mechanistic Analysis

To understand the biological divergence, we must first visualize the structural instability of the


-H variant.
The Tautomeric Equilibrium

The core biological target for fluoroquinolones (bacterial DNA Gyrase or Topoisomerase IV) requires the 4-oxo-3-carboxylic acid motif to chelate Magnesium (


). This chelation bridge binds the drug to the DNA-enzyme complex.
  • 
    -H Variant:  Exists in an equilibrium between the Lactam  (active keto form) and the Lactim  (inactive enol form).
    
  • 
    -Me Variant:  Sterically and chemically locked in the Lactam  form, maximizing the population of the active pharmacophore.
    
Mechanistic Pathway Diagram (DOT)

Tautomer_Lock NH_Lactam N-H Quinolone (Lactam Form) NH_Lactim 4-Hydroxyquinoline (Lactim/Enol Form) NH_Lactam->NH_Lactim Tautomerization (Equilibrium) Mg Mg2+ Chelation NH_Lactam->Mg Weak Binding (Population Split) NH_Lactim->Mg No Binding (Loss of Carbonyl) NMe_Lactam N-Methyl Quinolone (Locked Lactam) NMe_Lactam->Mg Strong Binding (Constitutively Active) Target DNA Gyrase / DNA Complex Mg->Target Inhibits Replication

Figure 1: The "Tautomeric Lock" mechanism.


-Methylation forces the molecule into the bioactive Lactam state, ensuring consistent 

chelation and enzyme inhibition.

Comparative Biological Data[1][2]

The following data summarizes the structure-activity relationship (SAR) trends observed in 7-fluoro-4-quinolinone derivatives. While specific


 values vary by the C-7 substituent (e.g., piperazine vs. pyrrolidine), the relative potency trend between 

-H and

-Me remains constant.
Antibacterial Potency (Representative Trends)
Feature

-H (Unsubstituted)

-Methyl (Alkylated)
Impact on Activity
Electronic State Tautomeric (Keto

Enol)
Fixed Keto (Quinolone)

-Me
ensures 100% active pharmacophore availability.
Lipophilicity (

)
Low (Polar H-bond donor)Moderate/High

-Me
improves passive diffusion across bacterial membranes.
Gyrase Affinity Low to ModerateHigh

-Me
facilitates stronger

bridging.
MIC (

)

(Weak)

(Potent)

-Me
yields 4-20x potency increase.
MIC (

)

(Inactive)

(Moderate)

-Me
enables Gram-negative penetration.

> Note: While


-Methyl is superior to 

-H, it is historically less potent than

-Ethyl or

-Cyclopropyl substitutions (e.g., Ciprofloxacin) due to steric fitting in the hydrophobic pocket of the enzyme. However,

-Me remains the critical "minimum viable" substitution for activity.
Cytotoxicity (Antitumor Context)

In the context of 2-quinolinones (carbostyrils) used for anticancer research:

  • 
    -H derivatives  often show lower cytotoxicity due to rapid efflux and poor uptake.
    
  • 
    -Me derivatives  demonstrate enhanced cytotoxicity against cell lines (e.g., HeLa, Hep3B) by improving the "Lipophilic Efficiency" (LipE), allowing the molecule to cross the plasma membrane and reach intracellular targets (e.g., tubulin or kinases).
    

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed to synthesize the


-Me comparator from the 

-H parent and evaluate the biological difference.
Synthesis: Selective -Methylation

Objective: Convert 7-fluoro-4-quinolinone (


-H) to its 

-Methyl analog without O-methylation side products.
  • Reagents: Parent Quinolinone (1 eq), Methyl Iodide (

    
    , 1.2 eq), Potassium Carbonate (
    
    
    
    , 2 eq).
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve parent compound in DMF under Nitrogen atmosphere.

    • Add

      
       and stir for 30 mins at Room Temp (RT) to deprotonate 
      
      
      
      -1.
    • Add

      
       dropwise at 
      
      
      
      .
    • Allow to warm to RT and stir for 4-6 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM).

      
      -Me product will have a higher 
      
      
      
      (less polar) than the
      
      
      -H parent.
  • Purification: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.

Bioassay: Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antibacterial shift caused by methylation.

  • Method: CLSI Standard Broth Microdilution.

  • Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Workflow:

    • Prepare stock solutions of

      
      -H and 
      
      
      
      -Me compounds in DMSO (
      
      
      ).
    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range

      
      .
      
    • Inoculate with

      
       bacterial suspension.
      
    • Incubate at

      
       for 18-24 hours.
      
    • Readout: The lowest concentration with no visible growth is the MIC.

Experimental Workflow Diagram (DOT)

Workflow cluster_Synth Chemical Modification cluster_Assay Biological Validation Start Parent N-H 7-Fluoroquinolinone Step1 Deprotonation (K2CO3 / DMF) Start->Step1 Assay1 Broth Microdilution (Serial Dilution) Start->Assay1 Control (N-H) Step2 Methylation (MeI, 0°C -> RT) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step3->Assay1 Yields N-Me Analog Readout MIC Determination (OD600) Assay1->Readout Result Data Analysis: Shift in Potency Readout->Result

Figure 2: Comparative workflow for synthesizing and testing the N-methylated derivative against its N-H parent.

Conclusion & Expert Recommendation

In the design of 7-fluoroquinolinones, the


-1 position is not a tolerant region for hydrogen . The experimental data consistently supports the conclusion that 

-methylation is a functional necessity for antibacterial activity, rather than a mere optimization.

Recommendation:

  • For Antibacterial projects: Abandon

    
    -H scaffolds immediately. If 
    
    
    
    -Ethyl or
    
    
    -Cyclopropyl are too bulky for your specific binding pocket,
    
    
    -Methyl is the smallest viable "active" substituent.
  • For Antitumor projects: Use

    
    -Methylation to tune lipophilicity and cellular accumulation. Compare 
    
    
    
    -H vs
    
    
    -Me early in the screening cascade to determine if H-bond donation (via
    
    
    -H) is required for your specific kinase target, but expect poor permeability from the
    
    
    -H variant.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones.[1] Antimicrobial Agents and Chemotherapy, 33(2), 131–135.[1] [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. [Link]

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 7-Fluoro-1-methylquinolin-2(1H)-one

Executive Safety Directive 7-Fluoro-1-methylquinolin-2(1H)-one is a halogenated heterocyclic compound often utilized as a pharmaceutical intermediate. Its disposal requires strict adherence to halogenated waste protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

7-Fluoro-1-methylquinolin-2(1H)-one is a halogenated heterocyclic compound often utilized as a pharmaceutical intermediate. Its disposal requires strict adherence to halogenated waste protocols .

Unlike standard organic waste, the presence of the Fluorine (C-F) bond and the Quinolinone core dictates two non-negotiable disposal requirements:

  • Segregation: It must never be mixed with non-halogenated solvents or oxidizers.

  • Destruction: It requires high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the release of Hydrogen Fluoride (HF) and to ensure complete mineralization of the bioactive scaffold.

Immediate Hazard Classification:

  • GHS: Irritant (Skin/Eye), Potentially Toxic (Oral/Dermal), Environmental Hazard (Persistent).

  • RCRA (USA): Treat as Halogenated Organic Waste (Characteristic).

  • Waste Code: Assign D022 (if chloroform present) or generic halogenated codes depending on local state regulations (e.g., California List).

Pre-Disposal Characterization

Before removing waste from the fume hood, characterize the stream to ensure compatibility.

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystal) or Liquid (Solution)Solids require double-bagging; Liquids require chemically resistant HDPE/Glass carboys.
Halogen Content Contains Fluorine MANDATORY SEGREGATION. Do not mix with non-halogenated waste (e.g., Acetone, Ethanol) to avoid surcharges and incineration failure.
Chemical Stability Stable, but light-sensitiveStore waste containers in opaque or amber vessels; keep away from strong oxidizers (Peroxides, Nitrates).
Bioactivity High (Quinolinone scaffold)Treat as a "Cytotoxic/Potent Compound." Inactivate mother liquors if protocol permits, otherwise seal as hazardous waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/wipes.

  • Containment: Place the solid material into a clear, 6-mil polyethylene bag.

  • Double-Bagging: Place the first bag into a second, distinct bag to prevent exterior contamination.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "7-Fluoro-1-methylquinolin-2(1H)-one, Solid Debris."

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Bin Selection: Deposit into the Solid Hazardous Waste Drum (often Black or Yellow barrel) designated for Halogenated/Toxic Solids.

    • Critical: Do NOT dispose of in "Biohazard" (Red Bag) waste unless specifically instructed by EHS, as autoclaving does not destroy this chemical and may release volatile fluorinated byproducts.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluent, cleaning solvents.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the Halogenated Waste stream.

    • Compatible: Dichloromethane, Chloroform, Chlorobenzene.[4]

    • Incompatible: Strong Oxidizers (Nitric Acid), Reactive Metals.

  • Transfer: Use a funnel with a spill tray to pour liquid into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is Ethanol (non-halogenated), once this fluorinated compound is dissolved in it, the entire mixture must be treated as Halogenated Waste.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap & Seal: Tighten the cap immediately. Do not leave open in the hood.

Protocol C: Emergency Spill Management

Applicability: Accidental release of >1g solid or >10mL solution.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[3][5]

  • PPE Upgrade: Wear double Nitrile gloves (0.11mm minimum) or Silver Shield® laminate gloves. Wear a P100 particulate respirator if powder is aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquids: Surround with absorbent boom. Cover with vermiculite or activated charcoal.

  • Decontamination: Scrub the surface with a soap/water solution. Do not use Bleach (hypochlorite) initially, as it may react with auxiliary reagents in the reaction matrix.

  • Disposal: All cleanup materials go into the Halogenated Solid Waste bin.

Waste Segregation Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this fluorinated compound. This logic ensures compliance with EPA regulations regarding the incineration of C-F bonds.

DisposalFlow Start Waste Generation: 7-Fluoro-1-methylquinolin-2(1H)-one PhaseCheck Determine Phase Start->PhaseCheck SolidPath Solid Waste (Powder, Gloves, Wipes) PhaseCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Rinsates) PhaseCheck->LiquidPath Liquid SolidBin Bin: Hazardous Solid Waste (Label: Toxic/Halogenated) SolidPath->SolidBin LiquidCheck Is Solvent Halogenated? LiquidPath->LiquidCheck Destruction Final Destruction: High-Temp Incineration (>1100°C) with Acid Scrubbing SolidBin->Destruction HaloSolvent Bin: Halogenated Solvents (High BTU Incineration) LiquidCheck->HaloSolvent Yes (e.g., DCM) NonHaloSolvent Contamination Rule: Trace Fluorine makes it Halogenated LiquidCheck->NonHaloSolvent No (e.g., EtOH) HaloSolvent->Destruction NonHaloSolvent->HaloSolvent Merge Stream

Figure 1: Operational decision tree for segregating fluorinated quinolinone waste. Note that any liquid mixture containing the target compound defaults to the Halogenated Waste stream to ensure proper thermal destruction of the C-F bond.

Scientific Rationale & Compliance

The "Fluorine Factor" in Incineration

Standard organic waste is often incinerated at lower temperatures (~800°C) or used as fuel blending. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol).

  • Risk: Incomplete combustion at lower temperatures can lead to the formation of fluorinated toxic byproducts or PFOA-like precursors.

  • Solution: By segregating this as "Halogenated," waste handlers route it to facilities equipped with High-Temperature Incinerators (>1100°C) and wet scrubbers (Calcium Carbonate/Sodium Hydroxide) to neutralize the Hydrogen Fluoride (HF) gas generated during destruction [1].

Regulatory Context (RCRA)

Under the Resource Conservation and Recovery Act (RCRA):

  • While 7-Fluoro-1-methylquinolin-2(1H)-one may not have a specific "P" or "U" list number, it falls under the "Generator Knowledge" clause (40 CFR 262.11).

  • As a researcher, you are certifying that the waste possesses toxic characteristics and halogenated constituents. Mislabeling this as "Non-Halogenated" is a violation of federal law and endangers downstream facility workers [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] Chapter 8: Management of Waste.

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • American Chemical Society (ACS). (2023).

Sources

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